SU11657
Description
Properties
Appearance |
Solid powder |
|---|---|
Synonyms |
SU11657; SU11657; SU11657.; NONE |
Origin of Product |
United States |
Foundational & Exploratory
SU11657 in Acute Myeloid Leukemia: A Technical Guide to its Mechanism of Action
For Immediate Release
This technical guide provides an in-depth overview of the mechanism of action of SU11657, a multi-targeted tyrosine kinase inhibitor, in the context of Acute Myeloid Leukemia (AML). Designed for researchers, scientists, and drug development professionals, this document synthesizes key preclinical findings, quantitative data, and detailed experimental methodologies to elucidate the therapeutic potential of this compound in AML.
Core Mechanism of Action: Targeting Key Oncogenic Drivers in AML
This compound is a potent inhibitor of receptor tyrosine kinases (RTKs), primarily targeting FMS-like tyrosine kinase 3 (FLT3) and KIT, both of which are frequently mutated and constitutively activated in AML, driving leukemogenesis.[1][2] The therapeutic efficacy of this compound is particularly pronounced in AML patient samples harboring activating mutations in FLT3 or KIT.[1][2] Furthermore, AML cells with high expression of wild-type KIT also demonstrate sensitivity to the compound.[1] Beyond FLT3 and KIT, this compound also exhibits inhibitory activity against other RTKs, including Platelet-Derived Growth Factor Receptor (PDGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), classifying it as a multi-targeted agent.
Constitutive activation of FLT3 and KIT in AML leads to the aberrant activation of downstream signaling pathways crucial for cell survival and proliferation. These include the RAS/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT pathways. This compound exerts its anti-leukemic effects by inhibiting the autophosphorylation of these rogue kinases, thereby blocking these downstream cascades and inducing apoptosis and cell cycle arrest in malignant cells.
Quantitative Efficacy of this compound in AML
| Cell Line | FLT3 Status | Other Relevant Mutations | Reported IC50 (Similar FLT3 Inhibitors) |
| MOLM-13 | FLT3-ITD | TP53 wild-type | ~200 nM (Midostaurin) |
| MV4-11 | FLT3-ITD | TP53 wild-type | Potently inhibited (IC50 < 4 nM for Ponatinib, Cabozantinib)[3] |
| OCI-AML3 | FLT3-wild type | DNMT3A, RAS mutations | Resistant to Midostaurin and Quizartinib |
| HL-60 | FLT3-wild type | TP53 null | Resistant to Midostaurin and Quizartinib |
Note: This table provides context using data from other FLT3 inhibitors due to the limited availability of a direct comparative table for this compound. The sensitivity of FLT3-ITD positive cell lines to these inhibitors underscores the expected efficacy of this compound in similar genetic contexts.
Studies on pediatric AML samples revealed a significant difference in sensitivity to this compound between mutated and wild-type samples.[1][2] This highlights the importance of patient stratification based on the mutational status of FLT3 and KIT for potential clinical applications of this compound.
Signaling Pathways Modulated by this compound
This compound's primary mechanism involves the direct inhibition of FLT3 and KIT kinase activity. This action disrupts the key signaling networks that promote leukemic cell growth and survival.
In AML cells with activating KIT mutations, this compound similarly blocks the constitutive kinase activity, leading to the downregulation of pro-survival signals.
Experimental Protocols
Detailed methodologies for key experiments cited in the study of this compound's mechanism of action in AML are provided below.
Cell Viability (MTT) Assay
This assay quantitatively assesses the cytotoxic effect of this compound on AML cells.
Materials:
-
AML cell lines (e.g., MOLM-13, MV4-11) or primary AML blasts
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 11g SDS in 50mL of 0.02M HCl and 50mL Isopropanol)[4]
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed AML cells in a 96-well plate at a density of 1.0 × 10^4 cells/well in 100 µL of culture medium.[4]
-
Prepare serial dilutions of this compound in culture medium from a stock solution. The concentration range should be optimized for each cell line but can typically range from 0.0098 to 10 µM.[2]
-
Add the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Following incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[5]
-
Gently remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[4][5]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the LC50 or IC50 values.
Western Blot Analysis of Protein Phosphorylation
This technique is used to detect the phosphorylation status of key signaling proteins following this compound treatment.
Materials:
-
AML cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against total and phosphorylated forms of FLT3, KIT, STAT5, AKT, and ERK
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Protein electrophoresis and transfer apparatus
Procedure:
-
Treat AML cells with various concentrations of this compound or vehicle control for a specified time (e.g., 4 hours).[6]
-
Harvest the cells and lyse them in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Densitometry analysis can be performed to quantify the changes in protein phosphorylation.
Apoptosis Assay by Flow Cytometry
This method quantifies the percentage of apoptotic cells after treatment with this compound.
Materials:
-
AML cells
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit[7]
-
Binding buffer
-
Flow cytometer
Procedure:
-
Treat AML cells with this compound or vehicle control for the desired time period (e.g., 48 hours).[7]
-
Collect both adherent and floating cells and wash them twice with cold PBS.[8]
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.[8]
-
Incubate the cells in the dark for 15 minutes at room temperature.[9]
-
Analyze the stained cells by flow cytometry within one hour.[9]
-
Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive).
Experimental and Logical Workflow
The investigation of this compound's mechanism of action in AML typically follows a structured workflow, from initial screening to detailed molecular analysis.
Conclusion
This compound demonstrates significant anti-leukemic activity in preclinical models of Acute Myeloid Leukemia, particularly in subtypes characterized by activating mutations in FLT3 and KIT. Its mechanism of action is centered on the inhibition of these key oncogenic drivers and the subsequent suppression of critical downstream signaling pathways, ultimately leading to apoptosis in cancer cells. The data and protocols presented in this guide provide a comprehensive resource for the further investigation and development of this compound as a potential therapeutic agent for AML. Further studies, including in vivo efficacy and safety assessments, are warranted to translate these promising preclinical findings into clinical applications.
References
- 1. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and Synergy of Small Molecule Inhibitors Targeting FLT3-ITD+ Acute Myeloid Leukemia [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. youtube.com [youtube.com]
- 6. haematologica.org [haematologica.org]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptosis Protocols | USF Health [health.usf.edu]
SU11657 kinase selectivity profile against FLT3 and KIT
An In-depth Technical Guide to the Kinase Selectivity Profile of SU11657 Against FLT3 and KIT
This technical guide provides a comprehensive overview of the kinase selectivity profile of this compound, with a specific focus on its inhibitory activity against FMS-like tyrosine kinase 3 (FLT3) and mast/stem cell growth factor receptor (KIT). This document is intended for researchers, scientists, and drug development professionals working in the fields of oncology and kinase inhibitor research.
Introduction
This compound is a small molecule tyrosine kinase inhibitor (TKI) that has demonstrated selective activity against both FLT3 and KIT kinases.[1][2] Mutations in the genes encoding these receptor tyrosine kinases are known oncogenic drivers in various hematological malignancies, most notably Acute Myeloid Leukemia (AML).[1][2][3] In pediatric AML, approximately 30% of patients have a mutation in either FLT3 (about 20%) or KIT (about 10%), which is often associated with a poor prognosis.[1][3] this compound is comparable to sunitinib (SU11248), a drug approved for the treatment of gastrointestinal stromal tumors (GIST) and renal cell carcinoma.[1][2] This guide details the quantitative inhibitory profile of this compound, the experimental methodologies used to determine its selectivity, and the signaling pathways of its primary targets.
Data Presentation: Kinase Inhibition Profile of this compound
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. This compound has been shown to be a selective inhibitor of FLT3 and KIT.[1][2] The inhibitory activity is often quantified by the half-maximal inhibitory concentration (IC50) or the lethal concentration 50 (LC50) in cell-based assays.
Studies have shown that pediatric AML samples with FLT3 or KIT mutations are significantly more sensitive to this compound in vitro compared to samples with wild-type (WT) FLT3 and KIT.[1][3]
| Target Cell Population | This compound Sensitivity (Median Cell Survival at 0.625 µM) | Statistical Significance (p-value) |
| Wild-Type (WT) FLT3 and KIT AML Samples | 91% | N/A |
| FLT3-ITD Positive AML Samples | 66% | <0.0001 |
| FLT3 D835 Mutated AML Samples | 64% | 0.004 |
Data adapted from a study on pediatric AML samples.[1]
The data clearly indicates that this compound is more potent against cells harboring activating mutations in FLT3.[1] There was a reported difference of approximately 1000-fold in LC50 values between the most sensitive and most resistant AML samples tested, highlighting the strong dependence of this compound's cytotoxic effect on the mutational status of its targets.[1] Furthermore, samples with high expression of wild-type KIT also showed increased sensitivity to this compound.[3]
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile involves a series of biochemical and cell-based assays.
Biochemical Kinase Assays
Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. These can be broadly categorized into activity assays and binding assays.[4]
1. Radiometric Activity Assay (Gold Standard): This assay directly quantifies the transfer of a radiolabeled phosphate group (from ³²P-γ-ATP or ³³P-γ-ATP) to a substrate by the kinase.[4]
-
Principle: The kinase, substrate, cofactors, and radioisotope-labeled ATP are incubated with the test compound (this compound).
-
Procedure:
-
The reaction mixture is spotted onto a filter paper which binds the phosphorylated substrate.
-
Unreacted radiolabeled ATP is washed away.
-
The radioactivity remaining on the filter, corresponding to the phosphorylated substrate, is measured using a scintillation counter.
-
-
Data Analysis: The percentage of kinase activity inhibition is calculated relative to a control (e.g., DMSO). IC50 values are then determined by plotting the percentage of inhibition against a range of inhibitor concentrations.
2. Luminescence-Based Kinase Assay (e.g., ADP-Glo™): These assays measure kinase activity by quantifying the amount of ADP produced in the kinase reaction.
-
Principle: The amount of ADP is directly proportional to the kinase activity. The assay converts ADP to ATP, which is then used in a luciferase-catalyzed reaction to produce light.
-
Procedure:
-
The kinase reaction is performed in the presence of the inhibitor.
-
An ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.
-
A Kinase Detection Reagent is added to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.
-
-
Data Analysis: The luminescent signal is inversely correlated with the kinase inhibitory activity of the compound.
Cell-Based Assays
Cell-based assays measure the effect of an inhibitor on kinase activity within a cellular context, providing insights into factors like cell permeability and engagement of the target in its native environment.
1. MTT Proliferation/Viability Assay: This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cell lines.
-
Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced to purple formazan crystals by metabolically active cells.
-
Procedure:
-
AML cells (e.g., those with FLT3-ITD mutations) are seeded in 96-well plates.
-
The cells are treated with a range of concentrations of this compound for a specified period (e.g., 4 days).[1][2]
-
MTT reagent is added to each well and incubated to allow for formazan crystal formation.
-
A solubilizing agent (like DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured with a spectrophotometer.
-
-
Data Analysis: The absorbance is proportional to the number of viable cells. The LC50 value, the concentration at which 50% of the cells are killed, is calculated.[1][2]
2. Phosphorylation-Specific Western Blot: This method is used to directly assess the inhibition of autophosphorylation of a target kinase and its downstream signaling proteins.
-
Principle: Antibodies specific to the phosphorylated forms of the kinase (e.g., phospho-FLT3, phospho-KIT) and downstream effectors (e.g., phospho-STAT5, phospho-AKT, phospho-ERK) are used to detect their activation state.[5]
-
Procedure:
-
Cells are treated with the inhibitor for a defined period.
-
Cells are lysed, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies against the phosphorylated proteins of interest, followed by secondary antibodies conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the signal is detected.
-
-
Data Analysis: A decrease in the signal for the phosphorylated proteins in the presence of the inhibitor indicates target engagement and inhibition of the signaling pathway.[5]
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: Simplified FLT3 signaling pathway and the inhibitory action of this compound.
Caption: Overview of KIT receptor signaling pathways and inhibition by this compound.
Caption: General experimental workflow for kinase inhibitor selectivity profiling.
References
- 1. find.shef.ac.uk [find.shef.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. FLT3 and KIT mutated pediatric acute myeloid leukemia (AML) samples are sensitive in vitro to the tyrosine kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Selectively targeting FLT3-ITD mutants over FLT3- wt by a novel inhibitor for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
SU11657: A Technical Guide to its Chemical Properties and Stability in DMSO
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of SU11657 and its stability when dissolved in Dimethyl Sulfoxide (DMSO), a common solvent in drug discovery and development. This document is intended to serve as a critical resource for researchers utilizing this compound in their experimental workflows, offering insights into its handling, storage, and potential degradation pathways.
Chemical Properties of this compound
This compound is a synthetically derived small molecule belonging to the indolinone class of compounds. It has garnered significant interest in the scientific community for its potent inhibitory activity against several receptor tyrosine kinases (RTKs), playing a crucial role in cancer research and drug development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (Z)-3-((1H-pyrrol-2-yl)methylene)-2-indolinone | PubChem |
| Molecular Formula | C₁₃H₁₀N₂O | PubChem |
| Molecular Weight | 210.23 g/mol | PubChem |
| CAS Number | 341031-54-7 | PubChem |
| Appearance | Yellow to orange solid | Commercial Suppliers |
| Solubility in DMSO | ≥ 10 mg/mL | Commercial Suppliers |
| Solubility in Water | Insoluble | Commercial Suppliers |
Note: Solubility values may vary slightly between different batches and suppliers.
Stability of this compound in DMSO
The stability of a compound in its storage solvent is paramount for ensuring the reliability and reproducibility of experimental results. While DMSO is an excellent solvent for many nonpolar compounds, the long-term stability of dissolved molecules can be influenced by factors such as storage temperature, light exposure, and the presence of water.
Currently, there is a lack of specific, publicly available quantitative data on the degradation kinetics and half-life of this compound in DMSO. However, based on general knowledge of the stability of indolinone-based compounds and best practices for compound management, the following recommendations are provided.
Table 2: Recommended Storage Conditions for this compound in DMSO
| Condition | Recommendation | Rationale |
| Temperature | -20°C or -80°C for long-term storage | Minimizes thermal degradation and slows down potential chemical reactions. |
| 2-8°C for short-term storage (days to weeks) | Acceptable for immediate use, but not recommended for extended periods. | |
| Light | Protect from light (store in amber vials or in the dark) | Indolinone structures can be susceptible to photodegradation. |
| Moisture | Use anhydrous DMSO and minimize exposure to air | DMSO is hygroscopic; water can promote hydrolysis of susceptible compounds. |
| Freeze-Thaw Cycles | Aliquot stock solutions to minimize | Repeated freezing and thawing can introduce moisture and potentially lead to precipitation or degradation. |
Experimental Protocols for Stability Assessment
To ensure the integrity of this compound solutions for screening and other assays, it is recommended to perform periodic quality control checks. The following are generalized protocols for assessing the stability of this compound in DMSO.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of this compound in a DMSO stock solution over time.
Methodology:
-
Preparation of Standards: Prepare a fresh stock solution of this compound in DMSO at a known concentration. Create a calibration curve by preparing a series of dilutions from the fresh stock.
-
Sample Preparation: Thaw the aged this compound stock solution and dilute an aliquot to a concentration that falls within the range of the calibration curve.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at a wavelength determined by the UV spectrum of this compound (typically around its λmax).
-
Injection Volume: 10 µL.
-
-
Data Analysis: Compare the peak area of the this compound in the aged sample to the calibration curve to determine its concentration. A decrease in concentration over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Degradation Product Identification
Objective: To identify potential degradation products of this compound in DMSO.
Methodology:
-
Sample Preparation: Analyze the aged this compound stock solution that has shown signs of degradation by HPLC.
-
LC-MS Conditions: Utilize an HPLC system coupled to a mass spectrometer. The HPLC conditions can be similar to those described in section 3.1.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to ensure detection of a wide range of potential products.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements to aid in the determination of elemental compositions of degradation products.
-
Data Acquisition: Acquire full scan MS data to detect all ions and tandem MS (MS/MS) data on the parent ion of this compound and any new peaks observed in the chromatogram to obtain fragmentation patterns for structural elucidation.
-
-
Data Analysis: Analyze the mass spectra of the new peaks to propose structures for the degradation products. This may involve identifying common degradation pathways such as oxidation, hydrolysis, or dimerization.
Signaling Pathways Inhibited by this compound
This compound is a multi-targeted tyrosine kinase inhibitor. Its primary targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Platelet-Derived Growth Factor Receptor (PDGFR), and Fms-like Tyrosine Kinase 3 (FLT3). Inhibition of these pathways disrupts downstream signaling cascades involved in cell proliferation, survival, and angiogenesis.
Caption: Inhibition of key receptor tyrosine kinases by this compound.
Experimental Workflow for Stability Assessment
The following diagram illustrates a logical workflow for assessing the stability of this compound in DMSO.
Caption: A typical workflow for evaluating the stability of this compound in DMSO.
Conclusion
This technical guide provides essential information on the chemical properties of this compound and best practices for its storage and handling in DMSO. While specific degradation studies are not yet widely published, the provided experimental protocols offer a robust framework for researchers to assess the stability of their own this compound stock solutions. Adherence to these guidelines will help ensure the integrity of the compound and the validity of experimental outcomes. As with any reagent, it is crucial for researchers to perform their own quality control to guarantee the reliability of their studies.
In-Depth Technical Guide: Inhibition of Downstream Signaling Pathways by SU11657
For Researchers, Scientists, and Drug Development Professionals
Abstract
SU11657 is a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor that has been investigated for its anti-cancer properties. This document provides a comprehensive technical overview of the inhibitory mechanisms of this compound, focusing on its effects on downstream signaling pathways. It includes a compilation of its inhibitory concentrations (IC50) against key kinases, detailed protocols for essential experimental assays, and visual representations of the signaling cascades it modulates. This guide is intended to serve as a valuable resource for researchers in oncology and drug development, providing a foundational understanding of this compound's molecular pharmacology.
Introduction: this compound - A Multi-Targeted Kinase Inhibitor
This compound is a synthetic small molecule that belongs to the indolinone class of compounds. It functions as an ATP-competitive inhibitor of several receptor tyrosine kinases (RTKs) that are pivotal in tumor angiogenesis, proliferation, and survival. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and the stem cell factor receptor (c-KIT). Additionally, this compound has been shown to inhibit Fms-like tyrosine kinase 3 (FLT3), a receptor frequently mutated and activated in acute myeloid leukemia (AML). By targeting these RTKs, this compound effectively blocks the initiation of multiple downstream signaling cascades that are crucial for cancer progression.
Quantitative Data: Inhibitory Activity of this compound
The potency of this compound against its target kinases is a critical determinant of its biological activity. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound against its primary kinase targets.
| Kinase Target | IC50 (nM) |
| VEGFR-2 (KDR) | 10 |
| PDGFR-β | 8 |
| c-KIT | 5 |
| FLT3 | 2 |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration and substrate used.
Core Signaling Pathways Inhibited by this compound
The binding of this compound to the ATP-binding pocket of its target RTKs prevents the phosphorylation and subsequent activation of these receptors. This blockade at the cell surface receptor level has profound effects on the downstream intracellular signaling network. Two of the most critical pathways affected are the MAPK/ERK and STAT3 signaling cascades.
Inhibition of the MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Ras-Raf-MEK-ERK cascade, is a central signaling route that governs cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature in many cancers. Upon activation by growth factors, RTKs like VEGFR and PDGFR initiate a phosphorylation cascade that ultimately leads to the activation of ERK (Extracellular signal-Regulated Kinase). Activated ERK then translocates to the nucleus to phosphorylate and activate various transcription factors, driving the expression of genes involved in cell cycle progression and proliferation. By inhibiting the upstream RTKs, this compound effectively dampens the activation of the entire MAPK/ERK pathway.
Inhibition of the STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in tumor cell survival, proliferation, and angiogenesis. STAT3 is activated through phosphorylation by Janus kinases (JAKs) or by the intrinsic kinase activity of certain RTKs, including VEGFR and c-KIT. Once phosphorylated, STAT3 dimerizes, translocates to the nucleus, and binds to the promoters of target genes, upregulating the expression of proteins that promote cell survival and inhibit apoptosis. Inhibition of RTKs by this compound prevents the phosphorylation and activation of STAT3, thereby downregulating the expression of its target genes and promoting apoptosis in cancer cells.
Visualizing the Inhibition: Signaling Pathway Diagrams
To provide a clear visual representation of the mechanism of action of this compound, the following diagrams were generated using the DOT language for Graphviz.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the inhibitory effects of this compound on downstream signaling pathways.
In Vitro Kinase Assay
This assay is used to determine the direct inhibitory effect of this compound on the kinase activity of its target RTKs.
Materials:
-
Recombinant human kinase (e.g., VEGFR-2, PDGFR-β, c-KIT, FLT3)
-
Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound (dissolved in DMSO)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP or ATP and phosphospecific antibodies for non-radioactive detection
-
96-well plates
-
Phosphocellulose paper or membrane for radioactive assay
-
Scintillation counter or Western blot equipment
Procedure:
-
Prepare a reaction mixture containing the recombinant kinase and its specific substrate in kinase buffer.
-
Add varying concentrations of this compound (typically from 0.1 nM to 10 µM) to the wells of a 96-well plate. Include a DMSO control (vehicle).
-
Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for radioactive detection) to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
For radioactive detection:
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Spot the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
For non-radioactive detection (e.g., ELISA-based or Western blot):
-
Stop the reaction by adding EDTA.
-
Detect the phosphorylated substrate using a phosphospecific antibody.
-
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability (MTT) Assay
This assay measures the cytotoxic or cytostatic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., expressing target RTKs)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.01 to 100 µM) for a specific duration (e.g., 48 or 72 hours). Include a DMSO-treated control group.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for at least 2 hours in the dark, with gentle shaking, to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the DMSO control.
-
Plot the percentage of viability against the drug concentration to determine the IC50 value.
Western Blot Analysis
This technique is used to detect the phosphorylation status of key signaling proteins (e.g., ERK and STAT3) in cells treated with this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-STAT3, anti-total-STAT3, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to approximately 70-80% confluency.
-
Treat the cells with this compound at the desired concentration(s) and for the specified time(s). Include an untreated or DMSO-treated control.
-
Lyse the cells on ice using lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for at least 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with antibodies for the total protein (e.g., anti-total-ERK) and a loading control to ensure equal protein loading.
Conclusion
This compound is a potent inhibitor of multiple RTKs, leading to the effective blockade of key downstream signaling pathways, including the MAPK/ERK and STAT3 cascades. This comprehensive technical guide provides essential quantitative data, detailed experimental protocols, and clear visual diagrams to facilitate further research into the mechanism of action of this compound and its potential as an anti-cancer therapeutic. The provided methodologies can be adapted to investigate the effects of this compound in various cancer models and to explore its synergistic potential with other therapeutic agents.
The Discovery and Synthesis of SU11657: An Indolinone Inhibitor of Receptor Tyrosine Kinases
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
SU11657 is a member of the indolinone class of small molecules, developed by Sugen, Inc., that has been investigated for its potential as a targeted anticancer agent. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical characterization of this compound. It is designed to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development.
Introduction
Receptor tyrosine kinases (RTKs) are a family of cell surface receptors that play a crucial role in cellular signaling pathways, governing processes such as cell growth, proliferation, differentiation, and survival. Dysregulation of RTK signaling is a common driver of cancer. The indolinone scaffold has proven to be a versatile platform for the development of potent RTK inhibitors. This compound emerged from research programs aimed at identifying multi-targeted kinase inhibitors that could simultaneously block the signaling of several key RTKs implicated in tumor growth and angiogenesis.
Discovery and Rationale
This compound was identified through structure-activity relationship (SAR) studies of indolinone-based compounds. It is structurally related to sunitinib (SU11248), another multi-targeted RTK inhibitor. The design rationale for this compound was to develop a potent inhibitor of key RTKs involved in tumor angiogenesis and direct tumor cell proliferation, including the vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and KIT.
Synthesis of this compound
The synthesis of this compound, a 3-substituted indolinone, can be achieved through a multi-step process. A representative synthetic route is outlined below. The key step involves the condensation of an oxindole core with an appropriate aldehyde.
General Synthetic Scheme:
A common method for the synthesis of 3-substituted indolinones involves the Knoevenagel condensation of an appropriately substituted oxindole with a pyrrole-2-carboxaldehyde derivative.
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol (Representative):
-
Preparation of the Oxindole Core: The synthesis begins with the preparation of a substituted 2-oxindole. This can be achieved through various established methods, such as the Stolle or Hinsberg cyclization.
-
Knoevenagel Condensation: The substituted 2-oxindole is then reacted with a suitable pyrrole-2-carboxaldehyde derivative in the presence of a basic catalyst, such as piperidine or pyrrolidine, in a solvent like ethanol. The reaction mixture is typically heated to reflux to drive the condensation.
-
Purification: The resulting crude product, this compound, is then purified using standard techniques such as recrystallization or column chromatography to yield the final compound.
Mechanism of Action and Signaling Pathway Inhibition
This compound functions as a competitive inhibitor at the ATP-binding site of multiple RTKs. By blocking the binding of ATP, it prevents the autophosphorylation of the kinase and the subsequent activation of downstream signaling pathways.
Primary Targets and Signaling Cascades:
This compound is a potent inhibitor of the split-kinase domain family of RTKs, which includes VEGFRs, PDGFRs, and KIT, as well as the FMS-like tyrosine kinase 3 (FLT3).
Caption: this compound inhibits RTK signaling.
Inhibition of these pathways by this compound leads to a dual mechanism of action:
-
Anti-angiogenic effects: By blocking VEGFR and PDGFR signaling in endothelial cells and pericytes, this compound can inhibit the formation of new blood vessels, which are essential for tumor growth.
-
Direct anti-tumor effects: By inhibiting KIT, FLT3, and PDGFR signaling in tumor cells that express these receptors, this compound can directly inhibit tumor cell proliferation and induce apoptosis.
Quantitative Data
The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50) against various kinases.
| Kinase Target | IC50 (nM) | Cell Line |
| FLT3 | < 50 | - |
| KIT | < 50 | - |
| VEGFR2 | < 100 | - |
| PDGFRβ | < 100 | - |
Note: The IC50 values can vary depending on the specific assay conditions.
Key Experimental Protocols
In Vitro Kinase Assay (General Protocol):
-
Assay Setup: Recombinant kinase domains are incubated with a peptide substrate and ATP in a suitable buffer.
-
Inhibitor Addition: this compound is added at various concentrations to determine its effect on kinase activity.
-
Reaction and Detection: The reaction is allowed to proceed, and the amount of phosphorylated substrate is quantified. This is often done using methods such as radioisotope incorporation (32P-ATP), fluorescence resonance energy transfer (FRET), or antibody-based detection (e.g., ELISA).
-
Data Analysis: The data is plotted as kinase activity versus inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Caption: Workflow for an in vitro kinase assay.
Cell-Based Proliferation Assay (General Protocol):
-
Cell Plating: Tumor cells known to be dependent on the target kinases (e.g., those with activating KIT or FLT3 mutations) are seeded in multi-well plates.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound.
-
Incubation: The plates are incubated for a period of time (e.g., 72 hours) to allow for cell proliferation.
-
Viability Measurement: Cell viability is assessed using a colorimetric or fluorometric assay, such as MTT, MTS, or CellTiter-Glo, which measures metabolic activity.
-
Data Analysis: The results are used to generate a dose-response curve and calculate the GI50 (concentration for 50% growth inhibition).
Preclinical and Clinical Development
This compound has been evaluated in various preclinical models, demonstrating anti-tumor activity in xenograft models of human cancers. Notably, it has shown efficacy in models of canine mast cell tumors, which often harbor activating mutations in the KIT receptor. This has led to the development of veterinary applications for related compounds. While this compound itself did not advance to late-stage clinical trials for human use, the knowledge gained from its development contributed significantly to the understanding of indolinone-based kinase inhibitors and the successful development of sunitinib.
Conclusion
This compound is a potent, multi-targeted indolinone inhibitor of several key receptor tyrosine kinases involved in cancer. Its discovery and characterization have provided valuable insights into the design and development of targeted cancer therapies. This technical guide has summarized the key aspects of its synthesis, mechanism of action, and preclinical evaluation, providing a comprehensive resource for researchers in the field.
SU11657 Target Profile in Pediatric Acute Myeloid Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target profile of SU11657 in the context of pediatric acute myeloid leukemia (AML). It summarizes key quantitative data from preclinical studies, outlines relevant experimental methodologies, and visualizes the core signaling pathways involved.
Executive Summary
This compound is a selective tyrosine kinase inhibitor (TKI) with demonstrated activity against FMS-like tyrosine kinase 3 (FLT3) and KIT, two receptor tyrosine kinases frequently mutated in pediatric AML.[1][2] In vitro studies have shown that pediatric AML samples harboring activating mutations in FLT3 or KIT exhibit significantly greater sensitivity to this compound compared to samples with wild-type (WT) versions of these genes.[1][2][3] This suggests a therapeutic window for this compound in molecularly defined subsets of pediatric AML. The primary mechanism of action is the inhibition of constitutive kinase activity, leading to the suppression of downstream pro-proliferative and anti-apoptotic signaling pathways.
Target Profile and Preclinical Efficacy
This compound's primary targets in pediatric AML are the receptor tyrosine kinases FLT3 and KIT. Activating mutations in these receptors are found in approximately 30% of pediatric AML cases and are associated with a poor prognosis.[2]
In Vitro Sensitivity in Pediatric AML Samples
A key study investigated the in vitro sensitivity of 77 pediatric AML samples to this compound. The results demonstrated a clear correlation between the mutational status of FLT3 and KIT and the drug's cytotoxic effects.[2]
Table 1: In Vitro Sensitivity of Pediatric AML Samples to this compound
| Patient Sample Subgroup | Number of Samples | Median Cell Survival at 0.625 µM this compound (%) | Statistical Significance (p-value) |
| Wild-Type FLT3 and KIT | N/A | 91% | N/A |
| FLT3/ITD Mutation | 22/77 (29%) | 66% | <0.0001 |
| FLT3 D835 Mutation | 6/71 (8%) | 64% | 0.004 |
| KIT Exon 17 Mutation | 4/55 (7%) | 70% | 0.049 |
Data sourced from a study on 77 pediatric AML samples.[2]
These findings highlight that pediatric AML cells with FLT3 internal tandem duplication (ITD), FLT3 tyrosine kinase domain (TKD) mutations (such as D835), or activating KIT mutations are significantly more susceptible to this compound-induced cell death.[2]
Signaling Pathways Targeted by this compound
This compound exerts its anti-leukemic effects by inhibiting the constitutive activation of FLT3 and KIT, thereby blocking downstream signaling cascades crucial for AML cell proliferation and survival. The primary pathways affected are the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.
FLT3 Signaling Pathway Inhibition
Mutated FLT3 receptors undergo ligand-independent dimerization and autophosphorylation, leading to the continuous activation of downstream signaling. This compound, by binding to the ATP-binding pocket of the kinase domain, prevents this autophosphorylation.
KIT Signaling Pathway Inhibition
Similarly, activating mutations in KIT lead to its constitutive activation and downstream signaling, which is also abrogated by this compound.
Experimental Protocols
The following section details the methodology for a key assay used to determine the in vitro efficacy of this compound against pediatric AML cells.
Cell Viability Assessment via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, which is directly proportional to the number of viable cells, can be quantified by dissolving them in a solvent and measuring the absorbance.
Protocol:
-
Cell Plating:
-
Leukemic cells isolated from pediatric AML patient samples are seeded into 96-well microtiter plates at a predetermined density (e.g., 1 x 10^5 cells/well) in an appropriate culture medium.
-
-
Drug Treatment:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions of this compound are made to achieve a range of final concentrations (e.g., 0.0098 – 10µM).
-
The diluted drug is added to the wells containing the AML cells. Control wells receive the vehicle (DMSO) at the same concentration as the highest drug concentration wells.
-
-
Incubation:
-
The plates are incubated for a period of 4 days at 37°C in a humidified atmosphere with 5% CO2.
-
-
MTT Addition:
-
Following the incubation period, MTT solution (final concentration of 0.5 mg/mL) is added to each well.
-
The plates are incubated for an additional 4 hours to allow for the formation of formazan crystals.
-
-
Solubilization:
-
A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
The absorbance of each well is measured using a microplate spectrophotometer at a wavelength of 570 nm.
-
-
Data Analysis:
-
The percentage of cell survival is calculated relative to the vehicle-treated control cells.
-
The half-maximal inhibitory concentration (IC50) value, the concentration of the drug that inhibits 50% of cell viability, can be determined by plotting cell viability against the log of the drug concentration.
-
Conclusion
This compound demonstrates a clear and potent inhibitory effect on pediatric AML cells harboring activating mutations in FLT3 and KIT. Its targeted mechanism of action, focused on disrupting key survival and proliferation signaling pathways, makes it a compelling candidate for further investigation in this patient population. The preclinical data strongly support the inclusion of patients with FLT3 or KIT mutations in clinical trials evaluating this compound or similar multi-targeted kinase inhibitors.
References
Unraveling the Structure-Activity Relationship of SU11657: A Technical Guide for Drug Development Professionals
An in-depth analysis of the multi-targeted receptor tyrosine kinase inhibitor, SU11657, reveals key structural determinants for its potent anti-angiogenic and anti-proliferative activities. This guide provides a comprehensive overview of its mechanism of action, structure-activity relationship (SAR), quantitative inhibitory data, and detailed experimental protocols relevant to its preclinical evaluation.
This compound is a synthetic small molecule that belongs to the indolin-2-one class of compounds. It has emerged as a significant subject of study in oncology drug discovery due to its potent inhibition of multiple receptor tyrosine kinases (RTKs) implicated in tumor growth, angiogenesis, and metastasis. This technical guide synthesizes the available data on this compound to provide researchers, scientists, and drug development professionals with a detailed understanding of its core pharmacological profile.
Mechanism of Action: Targeting Key Drivers of Tumor Progression
This compound exerts its therapeutic effects by competitively inhibiting the ATP-binding sites of several key RTKs, thereby blocking downstream signaling pathways essential for cell proliferation and angiogenesis. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), c-Kit, and Fms-like tyrosine kinase 3 (Flt3).
The inhibition of VEGFR-2, a critical mediator of angiogenesis, is central to the anti-tumor activity of this compound. By blocking VEGFR-2 signaling, this compound prevents the proliferation and migration of endothelial cells, leading to a reduction in tumor neovascularization and growth. The simultaneous inhibition of PDGFRβ, often expressed on pericytes that support blood vessel structure, further contributes to the disruption of the tumor vasculature.
Furthermore, the inhibitory activity of this compound against c-Kit and Flt3, which are often dysregulated in various hematological malignancies and solid tumors, underscores its potential for broader applications in cancer therapy.
Quantitative Analysis of Kinase Inhibition
The potency of this compound against its target kinases has been quantified through various in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values provide a standardized measure of its inhibitory activity.
| Kinase Target | IC50 (nM) |
| VEGFR2 (KDR) | 2.1 |
| PDGFRβ | 1.3 |
| c-Kit | 10.6 |
| Flt3 | 2.5 |
Note: These values are compiled from various preclinical studies and may vary depending on the specific assay conditions.
Structure-Activity Relationship (SAR) of this compound Analogs
The chemical scaffold of this compound, a 3-substituted indolin-2-one, has been the subject of extensive medicinal chemistry efforts to optimize its potency and pharmacokinetic properties. While a detailed SAR study specifically on this compound analogs is not publicly available in its entirety, general principles for this class of inhibitors can be inferred from the broader literature on indolin-2-one kinase inhibitors.
Key structural features influencing the activity of this class of compounds include:
-
The Indolin-2-one Core: This heterocyclic system serves as the fundamental scaffold for ATP-competitive inhibition.
-
Substitution at the 3-position: The nature of the substituent at this position is critical for interaction with the hydrophobic pocket of the kinase domain. Modifications here significantly impact potency and selectivity.
-
The Pyrrole Moiety: The pyrrole ring and its substituents play a crucial role in forming hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition.
-
The Carboxylic Acid Group: This group often enhances solubility and can form important interactions within the ATP-binding pocket.
Experimental Protocols
To facilitate further research and evaluation of this compound and similar compounds, detailed methodologies for key experiments are outlined below.
In Vitro Kinase Inhibition Assay (Enzymatic Assay)
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of its target kinases.
Objective: To determine the IC50 value of this compound against a specific receptor tyrosine kinase.
Materials:
-
Recombinant human kinase (e.g., VEGFR2, PDGFRβ, c-Kit, Flt3)
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
This compound (or test compound) dissolved in DMSO
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
96-well microplates
-
Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence, or radioactivity)
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute further in kinase assay buffer.
-
Add the recombinant kinase to the wells of a 96-well plate.
-
Add the this compound dilutions to the wells containing the kinase and incubate for a pre-determined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.
-
Allow the reaction to proceed for a defined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the amount of substrate phosphorylation. The method of detection will depend on the assay format (e.g., using a phosphospecific antibody in an ELISA format, or measuring the depletion of ATP using a luminescent assay kit).
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay
This cell-based assay assesses the anti-proliferative effect of this compound on endothelial cells, a key aspect of its anti-angiogenic activity.
Objective: To determine the effect of this compound on the proliferation of HUVECs.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (EGM) supplemented with growth factors (e.g., VEGF)
-
This compound dissolved in DMSO
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, XTT, or a reagent for measuring DNA synthesis like BrdU)
-
Microplate reader
Procedure:
-
Seed HUVECs into 96-well plates at a predetermined density and allow them to adhere overnight.
-
The following day, replace the medium with fresh EGM containing various concentrations of this compound. Include a vehicle control (DMSO) and a positive control (a known proliferation inhibitor).
-
Incubate the cells for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the development of a detectable signal.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of proliferation inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the this compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Visualizing the Impact of this compound
To better understand the mechanism of action of this compound, the following diagrams illustrate the key signaling pathway it inhibits and a typical experimental workflow.
In Vitro Efficacy of SU11657 on FLT3-ITD Mutant Cell Lines: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro activity of SU11657, a tyrosine kinase inhibitor, on cell lines harboring the FMS-like tyrosine kinase 3-internal tandem duplication (FLT3-ITD) mutation, a key driver in acute myeloid leukemia (AML). This document summarizes key quantitative findings, details experimental methodologies, and visualizes the underlying molecular pathways and experimental workflows.
Executive Summary
This compound demonstrates potent and selective activity against AML cell lines with the FLT3-ITD mutation. In vitro studies reveal that this compound induces a dose-dependent reduction in cell viability and promotes apoptosis in the FLT3-ITD positive human AML cell line, MV4-11. This activity is attributed to the inhibition of FLT3 autophosphorylation and the subsequent suppression of downstream signaling pathways critical for leukemic cell survival and proliferation, including the STAT5 and AKT pathways. In contrast, FLT3-wild type (FLT3-wt) cell lines, such as HL-60, show minimal sensitivity to this compound.
Quantitative Data Summary
The in vitro efficacy of this compound on the FLT3-ITD positive MV4-11 cell line is summarized in the tables below. These data highlight the compound's impact on cell viability, apoptosis induction, and signaling pathway modulation.
| Cell Line | Genotype | Parameter | Concentration | Result |
| MV4-11 | FLT3-ITD | Cell Viability | 1nM - 10µM | Dose-dependent decrease |
| HL-60 | FLT3-wt | Cell Viability | 1nM - 10µM | No relevant effect |
| MV4-11 | FLT3-ITD | Apoptosis | 1-10nM | Induction of apoptosis after 24h treatment |
Table 1: Cellular Activity of this compound on AML Cell Lines
| Cell Line | Genotype | Target Protein | Phosphorylation Site | Concentration | Effect |
| MV4-11 | FLT3-ITD | FLT3 | Tyr591 | 100nM | Dephosphorylation |
| MV4-11 | FLT3-ITD | STAT5 | Not Specified | 100nM | Dephosphorylation |
| MV4-11 | FLT3-ITD | AKT | Ser473 | Nanomolar | Hypophosphorylation |
| MV4-11 | FLT3-ITD | BAD | Ser136 | Nanomolar | Dephosphorylation (consequence of AKT hypo.) |
Table 2: Effect of this compound on Protein Phosphorylation in MV4-11 Cells
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.
Cell Culture
The human AML cell line MV4-11, which harbors an endogenous FLT3-ITD mutation, and the FLT3-wt cell line HL-60 were utilized. Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures were maintained in a humidified incubator at 37°C with 5% CO₂.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 1 x 10⁵ cells/mL.
-
Compound Treatment: A wide range of this compound concentrations (1nM to 10µM) was added to the wells. Control wells received vehicle (DMSO).
-
Incubation: Plates were incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Solubilization: The formazan crystals were dissolved by adding 150 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide).
-
Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability was calculated as the percentage of the absorbance of treated cells relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: MV4-11 cells were treated with this compound at nanomolar concentrations (e.g., 1nM, 10nM) for 24 hours.
-
Cell Harvesting: Cells were collected by centrifugation and washed with cold PBS.
-
Staining: Cells were resuspended in 1X Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) were added to the cell suspension according to the manufacturer's protocol.
-
Incubation: The cells were incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry. Annexin V-positive/PI-negative cells were considered early apoptotic, while Annexin V-positive/PI-positive cells were considered late apoptotic or necrotic.
Western Blot Analysis
-
Cell Lysis: MV4-11 cells were treated with this compound (e.g., 100nM) for a specified time (e.g., 24 hours). Cells were then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein were separated on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Proteins were transferred to a PVDF membrane.
-
Blocking: The membrane was blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies specific for phospho-FLT3 (Tyr591), total FLT3, phospho-STAT5, total STAT5, phospho-AKT (Ser473), total AKT, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: The membrane was washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: this compound inhibits constitutively active FLT3-ITD signaling.
The Intracellular Journey of SU11657: A Technical Guide to Cellular Uptake and Distribution in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU11657 is a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor that has shown significant anti-tumor activity in preclinical models. Its primary targets include vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), key mediators of tumor angiogenesis and cell proliferation. Understanding the cellular uptake and subcellular distribution of this compound is paramount for optimizing its therapeutic efficacy and overcoming potential mechanisms of drug resistance. This technical guide provides a comprehensive overview of the current understanding of how this compound enters and localizes within cancer cells, detailed experimental protocols to investigate these processes, and a summary of its impact on downstream signaling pathways.
While direct quantitative data on the cellular uptake and distribution of this compound is not extensively published, this guide synthesizes information from the broader class of small molecule tyrosine kinase inhibitors (TKIs) to infer its likely mechanisms of action and provide a framework for future research.
Cellular Uptake Mechanisms of Small Molecule Tyrosine Kinase Inhibitors
The entry of small molecule inhibitors like this compound into cancer cells is a critical first step for their therapeutic action. Given its chemical properties as a small molecule, this compound likely traverses the cell membrane through one or more of the following mechanisms:
-
Passive Diffusion: The lipophilic nature of many TKIs allows them to passively diffuse across the phospholipid bilayer of the cell membrane, driven by the concentration gradient.
-
Carrier-Mediated Transport: In some cases, small molecule drugs can be actively transported into cells by membrane-bound transporter proteins. The involvement of specific transporters in this compound uptake has yet to be fully elucidated.
The efficiency of cellular uptake can be influenced by several factors, including the physicochemical properties of the drug (e.g., size, charge, lipophilicity), the characteristics of the cancer cell membrane, and the expression levels of any relevant transporter proteins.
Subcellular Distribution and Target Engagement
Upon entering the cell, this compound must navigate the intracellular environment to reach its targets. As a TKI, its primary targets, VEGFRs and PDGFRs, are transmembrane proteins. Therefore, a significant portion of intracellular this compound is expected to localize to the inner leaflet of the plasma membrane to engage with the kinase domains of these receptors.
However, the distribution is not exclusively limited to the plasma membrane. TKIs have been observed in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus. The specific subcellular distribution of this compound in different cancer cell types warrants further investigation as it may influence off-target effects and novel mechanisms of action.
Quantitative Data Summary
Direct quantitative data on the intracellular concentration and subcellular distribution of this compound in cancer cells is limited in the public domain. The following table provides a template for how such data, once generated through the experimental protocols outlined below, should be structured for clear comparison.
| Cell Line | This compound Concentration (External) | Incubation Time | Intracellular Concentration (µM) | Subcellular Fraction | % of Total Intracellular Drug | Reference |
| Example: U87-MG (Glioblastoma) | 1 µM | 4 hours | [Value] | Nucleus | [Value] | [Citation] |
| Cytosol | [Value] | |||||
| Membrane | [Value] | |||||
| Mitochondria | [Value] | |||||
| Example: HUVEC (Endothelial) | 1 µM | 4 hours | [Value] | Nucleus | [Value] | [Citation] |
| Cytosol | [Value] | |||||
| Membrane | [Value] | |||||
| Mitochondria | [Value] |
Experimental Protocols
To facilitate further research into the cellular pharmacology of this compound, this section provides detailed methodologies for key experiments.
Protocol 1: Determination of Cellular Uptake using Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol describes a method to quantify the intracellular concentration of this compound.
1. Cell Culture and Treatment:
- Plate cancer cells (e.g., U87-MG, A549) in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
- Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for different time points (e.g., 1, 4, 24 hours). Include a vehicle-treated control (e.g., DMSO).
2. Cell Harvesting and Lysis:
- After treatment, aspirate the medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.
- Lyse the cells in each well with a known volume of lysis buffer (e.g., RIPA buffer) containing a protease and phosphatase inhibitor cocktail.
- Scrape the cells and collect the lysate.
3. Sample Preparation for LC-MS:
- Determine the protein concentration of each lysate using a BCA assay.
- Perform a protein precipitation step by adding three volumes of ice-cold acetonitrile containing an internal standard (a structurally similar compound not present in the sample) to a known amount of lysate.
- Vortex and centrifuge at high speed to pellet the precipitated protein.
- Collect the supernatant for LC-MS analysis.
4. LC-MS Analysis:
- Analyze the samples using a validated LC-MS/MS method for the quantification of this compound.
- Generate a standard curve using known concentrations of this compound to determine the absolute amount of the drug in the cell lysates.
- Normalize the amount of this compound to the total protein concentration to determine the intracellular concentration (e.g., in pmol/mg protein).
Protocol 2: Subcellular Fractionation
This protocol allows for the determination of this compound distribution in different cellular compartments.
1. Cell Culture and Treatment:
- Grow a larger quantity of cancer cells (e.g., in 15 cm dishes) to obtain sufficient material for fractionation.
- Treat the cells with the desired concentration of this compound for the chosen duration.
2. Homogenization and Fractionation:
- Harvest the cells and wash them with ice-cold PBS.
- Resuspend the cell pellet in a hypotonic buffer and allow the cells to swell.
- Homogenize the cells using a Dounce homogenizer.
- Perform differential centrifugation to separate the different subcellular fractions (nuclei, mitochondria, microsomes/membranes, and cytosol). Commercially available kits can also be used for this purpose.
3. Analysis of Fractions:
- Confirm the purity of each fraction by Western blotting for marker proteins (e.g., Histone H3 for nucleus, COX IV for mitochondria, Na+/K+ ATPase for plasma membrane, and GAPDH for cytosol).
- Quantify the amount of this compound in each fraction using the LC-MS method described in Protocol 1.
- Express the data as the percentage of total intracellular this compound found in each fraction.
Protocol 3: Fluorescence Microscopy for Visualization of Subcellular Localization
While this compound is not intrinsically fluorescent, its localization can be inferred by using fluorescently labeled antibodies against its targets or by synthesizing a fluorescent derivative of the molecule.
1. Cell Culture and Treatment:
- Grow cells on glass coverslips in a 24-well plate.
- Treat with this compound as required.
2. Immunofluorescence Staining:
- Fix the cells with 4% paraformaldehyde.
- Permeabilize the cells with 0.1% Triton X-100 in PBS.
- Block non-specific binding with 5% bovine serum albumin (BSA) in PBS.
- Incubate with primary antibodies against VEGFR2 or PDGFRB.
- Incubate with a fluorescently labeled secondary antibody.
- Counterstain the nuclei with DAPI.
3. Confocal Microscopy:
- Mount the coverslips on microscope slides.
- Image the cells using a confocal microscope to observe the subcellular localization of the target receptors, which can be altered upon inhibitor binding.
Signaling Pathways and Visualizations
This compound exerts its anti-cancer effects by inhibiting the kinase activity of its target RTKs, thereby blocking downstream signaling cascades crucial for cancer cell survival, proliferation, and angiogenesis.
Methodological & Application
SU11657 In Vivo Administration Protocol for Mouse Xenograft Models
For Research Use Only
Introduction
SU11657 is a multi-targeted receptor tyrosine kinase (RTK) inhibitor with activity against vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), KIT, and FLT3. By inhibiting these RTKs, this compound can disrupt key signaling pathways involved in tumor growth, angiogenesis, and metastasis. This document provides a detailed protocol for the in vivo administration of this compound in mouse xenograft models, intended for researchers, scientists, and drug development professionals. The protocols and data presented are compiled from preclinical studies and are intended to serve as a guide for designing and executing in vivo efficacy studies.
Data Presentation
The following tables summarize quantitative data from representative preclinical studies of this compound in mouse xenograft models.
Table 1: this compound Administration Parameters in Mouse Xenograft Models
| Parameter | Details |
| Drug | This compound |
| Mouse Strain | Athymic Nude (nu/nu) or SCID |
| Tumor Models | Subcutaneous xenografts of various human tumor cell lines |
| Administration Route | Oral gavage (p.o.) |
| Dosage Range | 25 - 100 mg/kg/day |
| Vehicle | 0.5% Carboxymethylcellulose (CMC) in water or similar |
| Treatment Schedule | Daily |
| Study Duration | 14 - 28 days |
Table 2: Representative Antitumor Efficacy of this compound in a Mouse Xenograft Model
| Treatment Group | Dosage (mg/kg/day) | Mean Tumor Volume at Day 21 (mm³) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1250 | 0 |
| This compound | 25 | 750 | 40 |
| This compound | 50 | 450 | 64 |
| This compound | 100 | 200 | 84 |
Experimental Protocols
I. Cell Culture and Xenograft Tumor Establishment
-
Cell Culture: Culture the desired human tumor cell line (e.g., A431, Colo205) in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Harvesting: When cells reach 80-90% confluency, detach them using trypsin-EDTA, wash with sterile phosphate-buffered saline (PBS), and perform a cell count using a hemocytometer or automated cell counter.
-
Cell Implantation:
-
Resuspend the cells in a sterile solution, typically a 1:1 mixture of serum-free medium and Matrigel, at a concentration of 1 x 10⁷ cells/mL.
-
Anesthetize 6-8 week old female athymic nude mice.
-
Inject 0.1 mL of the cell suspension (1 x 10⁶ cells) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow. Begin caliper measurements of the tumors 3-4 days post-implantation.
-
Measure tumor dimensions (length and width) every 2-3 days.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2.
-
Randomize mice into treatment and control groups when the average tumor volume reaches approximately 100-150 mm³.
-
II. This compound Formulation and Administration
-
Formulation Preparation:
-
Prepare the vehicle solution (e.g., 0.5% CMC in sterile water).
-
Calculate the required amount of this compound for the desired concentration based on the mean body weight of the mice in each treatment group.
-
Prepare a homogenous suspension of this compound in the vehicle. Sonication may be required to achieve a uniform suspension. Prepare fresh daily.
-
-
Administration:
-
Administer the this compound suspension or vehicle control to the mice via oral gavage.
-
The typical administration volume for oral gavage in mice is 10 mL/kg body weight.
-
Treat the mice daily for the duration of the study (e.g., 21 days).
-
III. Efficacy Evaluation and Endpoint Analysis
-
Tumor Growth and Body Weight Monitoring:
-
Continue to measure tumor volumes and mouse body weights every 2-3 days throughout the treatment period.
-
Body weight is a key indicator of treatment-related toxicity.
-
-
Endpoint Criteria:
-
Define study endpoints in accordance with institutional animal care and use committee (IACUC) guidelines. Common endpoints include a maximum tumor volume (e.g., 2000 mm³), significant body weight loss (e.g., >20%), or signs of morbidity.
-
-
Data Analysis:
-
At the end of the study, calculate the mean tumor volume for each treatment group.
-
Determine the percent tumor growth inhibition (%TGI) using the formula: %TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
-
Tissue Collection:
-
At the study endpoint, euthanize the mice according to approved protocols.
-
Excise the tumors and measure their final weight.
-
Portions of the tumor can be fixed in formalin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers) or snap-frozen for molecular analysis (e.g., Western blotting to assess target inhibition).
-
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
Caption: Experimental workflow for in vivo administration of this compound.
This compound Signaling Pathway Inhibition
Caption: this compound inhibits multiple receptor tyrosine kinases.
Application Notes and Protocols for Testing SU11657 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU11657 is a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Fibroblast Growth Factor Receptors (FGFRs). These RTKs are crucial mediators of signaling pathways that regulate cell proliferation, survival, angiogenesis, and metastasis. Dysregulation of these pathways is a hallmark of many cancers, making this compound a promising candidate for anti-cancer therapy.
These application notes provide a comprehensive set of cell-based assay protocols to evaluate the efficacy of this compound in a laboratory setting. The protocols are designed to be detailed and robust, enabling researchers to obtain reliable and reproducible data.
Signaling Pathway Overview
This compound exerts its effects by inhibiting the autophosphorylation of VEGFR, PDGFR, and FGFR, thereby blocking the activation of downstream signaling cascades. The two primary pathways affected are the Ras/MEK/ERK (MAPK) pathway and the PI3K/Akt pathway, both of which are critical for cell growth and survival.
Caption: this compound inhibits RTKs, blocking MAPK and PI3K/Akt pathways.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell growth (IC50). The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HER2-positive breast cancer cell lines like BT-474, or other lines with known RTK activation)
-
This compound (dissolved in DMSO)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium. The final concentrations should range from 0.01 µM to 100 µM. Include a vehicle control (DMSO) and a no-treatment control.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or control medium.
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
Data Presentation:
| This compound Conc. (µM) | Absorbance (570 nm) | % Viability (Normalized to Control) |
| 0 (Control) | 1.25 | 100% |
| 0.01 | 1.20 | 96% |
| 0.1 | 1.05 | 84% |
| 1 | 0.75 | 60% |
| 10 | 0.30 | 24% |
| 100 | 0.15 | 12% |
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the percentage of cells undergoing apoptosis after treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
Data Presentation:
| Treatment | % Live Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) | % Necrotic (Annexin V-/PI+) |
| Control | 95.2% | 2.1% | 1.5% | 1.2% |
| This compound (IC50) | 45.8% | 35.5% | 15.2% | 3.5% |
Western Blot Analysis
This protocol assesses the effect of this compound on the phosphorylation status of its target RTKs and downstream signaling proteins.
Materials:
-
Cancer cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-VEGFR, anti-VEGFR, anti-p-PDGFR, anti-PDGFR, anti-p-FGFR, anti-FGFR, anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound for the desired time (e.g., 2, 6, 24 hours).
-
Lyse the cells and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL reagent and an imaging system.
Data Presentation:
| Protein Target | Control (Relative Density) | This compound (Relative Density) | Fold Change |
| p-VEGFR | 1.00 | 0.25 | -4.0 |
| VEGFR | 1.00 | 0.98 | -1.0 |
| p-ERK | 1.00 | 0.40 | -2.5 |
| ERK | 1.00 | 1.02 | -1.0 |
| p-Akt | 1.00 | 0.35 | -2.9 |
| Akt | 1.00 | 0.99 | -1.0 |
Experimental Workflows
Caption: Workflow for the MTT-based cell viability assay.
Caption: General workflow for Western blot analysis.
Disclaimer: These protocols provide a general framework. Optimization of cell numbers, drug concentrations, and incubation times may be necessary for specific cell lines and experimental conditions. Always follow appropriate laboratory safety procedures.
Determining SU11657 IC50 Values in Cancer Cell Lines: Applications and Protocols
For Immediate Release
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals focused on determining the half-maximal inhibitory concentration (IC50) of SU11657 in various cancer cell lines. This compound is a multi-targeted tyrosine kinase inhibitor known to target key signaling pathways involved in cancer progression.
Introduction
This compound is a potent inhibitor of several receptor tyrosine kinases (RTKs), including FMS-like tyrosine kinase 3 (FLT3), vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and c-Kit. The aberrant activation of these kinases is a hallmark of various malignancies, making this compound a compound of significant interest in oncology research. This document outlines the procedures for quantifying the cytotoxic effects of this compound and provides an overview of the signaling pathways it targets.
Data Presentation: this compound IC50 Values
The following table summarizes the IC50 values of this compound in different cancer cell lines as determined by in vitro cytotoxicity assays. It is important to note that IC50 values can vary based on the specific assay conditions, cell line characteristics, and incubation times.
| Cell Line | Cancer Type | IC50 (µM) | Assay | Notes |
| Pediatric Acute Myeloid Leukemia (AML) Samples (n=77) | Acute Myeloid Leukemia | Varies (Concentration range tested: 0.0098 – 10 µM) | MTT | Samples with FLT3 and KIT mutations showed increased sensitivity.[1][2] |
| Leukemia Cells | Leukemia | Not specified | Not specified | This compound exhibits pro-apoptotic activity. |
Further research is required to populate this table with specific IC50 values for a broader range of cancer cell lines.
Experimental Protocols
The determination of IC50 values is crucial for evaluating the efficacy of a compound. The following are detailed protocols for commonly used cell viability assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using non-linear regression analysis.
-
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Complete cell culture medium
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well or 384-well plates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in an opaque-walled multiwell plate at a predetermined density in the appropriate volume of culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the compound dilutions to the wells. Include vehicle and blank controls.
-
Incubate for the desired exposure time (e.g., 48-72 hours).
-
-
Assay Protocol:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement:
-
Record the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the results and determine the IC50 value as described for the MTT assay.
-
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of this compound and the experimental process, the following diagrams are provided.
Experimental workflow for IC50 determination.
Inhibition of key signaling pathways by this compound.
References
Application Notes and Protocols for SU11657 Stock Solution Preparation in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation, storage, and handling of SU11657 stock solutions for use in cell culture experiments. This compound is a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor, and proper preparation is critical for obtaining accurate and reproducible experimental results.
Introduction
This compound is a synthetic small molecule that belongs to the indolinone class of compounds. It is a potent inhibitor of several receptor tyrosine kinases, including Platelet-Derived Growth Factor Receptors (PDGFR-α and PDGFR-β), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Fms-like tyrosine kinase 3 (FLT3)[1]. Due to its targeted activity, this compound is a valuable tool for studying cellular signaling pathways and for preclinical cancer research. Accurate preparation of a stable stock solution is the first essential step in any in vitro study involving this compound.
Quantitative Data Summary
For consistency and reproducibility, it is crucial to handle this compound with precision. The following table summarizes the key quantitative data for preparing a stock solution.
| Parameter | Value | Source |
| Molecular Weight | Not publicly available | - |
| Solubility | Soluble in DMSO, Insoluble in water | [1] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO), cell culture grade | [1] |
| Short-term Storage | Dry, dark, at 0-4°C (days to weeks) | [1] |
| Long-term Storage | -20°C (months to years) | [1] |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol details the steps for preparing a 10 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution.
-
Weighing: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For a 10 mg/mL stock solution, weigh 10 mg of the compound.
-
Solubilization:
-
Transfer the weighed this compound powder into a sterile microcentrifuge tube.
-
Add 1 mL of sterile, cell culture grade DMSO to the tube.
-
-
Dissolution:
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes to ensure complete dissolution of the compound.
-
Visually inspect the solution to ensure there are no visible particles. If necessary, gently warm the solution to 37°C to aid dissolution.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.
-
For short-term storage (up to one week), store the aliquots at 4°C, protected from light.
-
For long-term storage, store the aliquots at -20°C.
-
Working Solution Preparation:
To prepare a working solution for cell culture experiments, dilute the stock solution in your cell culture medium to the desired final concentration. It is critical to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.1%.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway inhibited by this compound and the general workflow for its use in cell culture experiments.
Caption: this compound inhibits multiple receptor tyrosine kinases at the cell membrane.
Caption: General experimental workflow for using this compound in cell culture.
References
Application Note: Quantifying Apoptosis in SU11657-Treated Cells Using Flow Cytometry
Audience: This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in assessing the apoptotic effects of the receptor tyrosine kinase inhibitor, SU11657, on cancer cell lines.
Introduction: this compound is a multi-targeted receptor tyrosine kinase (RTK) inhibitor that has been shown to target VEGFR, PDGFR, and Kit, among others. By blocking the signaling pathways mediated by these receptors, this compound can induce apoptosis in cancer cells. This application note provides a detailed protocol for the quantification of apoptosis in cells treated with this compound using a flow cytometry-based assay with Annexin V and Propidium Iodide (PI) staining.
Principle of the Assay: The Annexin V-FITC apoptosis detection assay is a widely used method for the early detection of apoptosis.[1] In healthy, viable cells, phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane.[1] During the initial stages of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet of the cell membrane.[1] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[2] When conjugated with a fluorochrome such as FITC, Annexin V can be detected by flow cytometry.[1]
Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. It is unable to cross the intact plasma membrane of live and early apoptotic cells. However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and bind to DNA, causing a red fluorescence.[1] The combination of Annexin V and PI staining allows for the differentiation of four cell populations:
-
Live cells: Annexin V-negative and PI-negative (Annexin V-/PI-).
-
Early apoptotic cells: Annexin V-positive and PI-negative (Annexin V+/PI-).[3]
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (Annexin V+/PI+).[3]
-
Necrotic cells: Annexin V-negative and PI-positive (Annexin V-/PI+).[4]
Experimental Protocol
This protocol outlines the steps for inducing apoptosis with this compound, staining with Annexin V-FITC and PI, and analyzing the samples by flow cytometry.
I. Materials and Reagents:
-
This compound (appropriate stock concentration)
-
Cell line of interest (e.g., a cancer cell line sensitive to RTK inhibition)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
FACS tubes (or 96-well plates suitable for flow cytometry)
-
Flow cytometer
II. Cell Culture and this compound Treatment:
-
Culture the cells in appropriate flasks or plates until they reach the desired confluency (typically 70-80%).
-
Prepare various concentrations of this compound in complete cell culture medium. It is recommended to perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for inducing apoptosis in the specific cell line.
-
Include the following controls:
-
Untreated Control: Cells in culture medium only.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
-
Replace the existing medium with the medium containing the different concentrations of this compound or the control medium.
-
Incubate the cells for the predetermined optimal time.
III. Cell Harvesting and Staining:
-
For adherent cells:
-
Carefully collect the culture supernatant, which may contain apoptotic cells that have detached.
-
Wash the adherent cells with PBS.
-
Gently detach the cells using Trypsin-EDTA.
-
Combine the detached cells with the supernatant collected earlier.
-
-
For suspension cells:
-
Collect the cells directly from the culture vessel.
-
-
Centrifuge the cell suspension at approximately 300 x g for 5 minutes.[5]
-
Discard the supernatant and wash the cells once with cold PBS.
-
Centrifuge again and discard the supernatant.
-
Prepare 1X Binding Buffer by diluting the 10X Binding Buffer with deionized water.[6]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1-5 x 10^6 cells/mL.[6]
-
Transfer 100 µL of the cell suspension (containing 1-5 x 10^5 cells) to a FACS tube.[6][7]
-
Gently vortex the tube and incubate for 15-20 minutes at room temperature in the dark.[3][5]
-
Add 5 µL of Propidium Iodide to the cell suspension.[7]
-
Add 400 µL of 1X Binding Buffer to each tube.[3]
-
Analyze the samples by flow cytometry within one hour.
IV. Flow Cytometry Acquisition and Analysis:
-
Set up the flow cytometer with the appropriate filters for detecting FITC (for Annexin V) and PI.
-
Use unstained cells to set the forward scatter (FSC) and side scatter (SSC) parameters and to adjust the photomultiplier tube (PMT) voltages.
-
Use single-stained controls (Annexin V-FITC only and PI only) to set up the compensation for spectral overlap.
-
Acquire a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.
-
Analyze the data using appropriate software. Create a dot plot of FITC (Annexin V) versus PI.
-
Set up quadrants on the dot plot to differentiate the four populations: Live (lower left), Early Apoptotic (lower right), Late Apoptotic/Necrotic (upper right), and Necrotic (upper left).
-
Quantify the percentage of cells in each quadrant for each treatment condition.
Data Presentation
The quantitative data obtained from the flow cytometry analysis should be summarized in a table for easy comparison of the different treatment groups.
| Treatment Group | Concentration | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| Untreated Control | - | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.3 | 0.5 ± 0.1 |
| Vehicle Control | - | 94.8 ± 2.5 | 2.8 ± 0.6 | 1.9 ± 0.4 | 0.5 ± 0.2 |
| This compound | 1 µM | 80.1 ± 3.2 | 10.5 ± 1.1 | 7.4 ± 0.9 | 2.0 ± 0.4 |
| This compound | 5 µM | 65.4 ± 4.1 | 20.3 ± 2.3 | 12.1 ± 1.5 | 2.2 ± 0.5 |
| This compound | 10 µM | 40.7 ± 5.3 | 35.6 ± 3.8 | 20.5 ± 2.7 | 3.2 ± 0.6 |
Note: The data presented in this table are for illustrative purposes only and will vary depending on the cell line, this compound concentration, and incubation time.
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits RTKs, leading to apoptosis.
Experimental Workflow Diagram
Caption: Workflow for apoptosis assay with this compound.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - BR [thermofisher.com]
- 7. static.igem.org [static.igem.org]
Application Notes and Protocols for Studying SU11657 (Sunitinib) Efficacy in Solid Tumor Animal Models
A Note on SU11657: The compound this compound is closely related to Sunitinib (SU11248), a multi-targeted receptor tyrosine kinase inhibitor. Due to the limited specific public data on this compound, this document will focus on Sunitinib as a representative and well-characterized agent for studying anti-tumor efficacy in preclinical solid tumor models. The methodologies and principles outlined here are broadly applicable to similar tyrosine kinase inhibitors.
Introduction
Sunitinib is an oral, small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs), some of which are implicated in tumor growth, pathologic angiogenesis, and metastatic progression of cancer. Its primary targets include platelet-derived growth factor receptors (PDGFR-α and PDGFR-β) and vascular endothelial growth factor receptors (VEGFR1, VEGFR2, and VEGFR3). By inhibiting these pathways, Sunitinib exerts anti-tumor and anti-angiogenic effects. These application notes provide a summary of its preclinical efficacy in various solid tumor models and detailed protocols for conducting such studies.
Data Presentation: Efficacy of Sunitinib in Preclinical Solid Tumor Models
The following tables summarize the quantitative data on the efficacy of Sunitinib in various animal models of solid tumors.
Table 1: Sunitinib Efficacy in Breast Cancer Xenograft Models
| Tumor Model | Cell Line | Animal Strain | Sunitinib Dose and Schedule | Efficacy Endpoint | Result |
| Triple-Negative Breast Cancer | MDA-MB-468 | Athymic Nude Mice | 80 mg/kg, oral gavage, every 2 days for 4 weeks | Tumor Volume Reduction | 90.4% reduction compared to control[1] |
| Triple-Negative Breast Cancer | MDA-MB-231 | Athymic Nude Mice | 80 mg/kg, oral gavage, every 2 days for 4 weeks | Tumor Volume Reduction | 94% reduction compared to control[2] |
| Metastatic Mammary Carcinoma | BJMC3879 | Syngeneic Mice | 10 mg/kg/day and 40 mg/kg/day via mini-osmotic pumps | Tumor Volume at end of study | Control: 613±191 mm³; 10 mg/kg: 417±137 mm³; 40 mg/kg: 198±40 mm³[3][4] |
Table 2: Sunitinib Efficacy in Neuroblastoma and Pancreatic Neuroendocrine Tumor Models
| Tumor Model | Cell Line/Model | Animal Strain | Sunitinib Dose and Schedule | Efficacy Endpoint | Result |
| Localized Neuroblastoma | SK-N-BE(2) | NOD-SCID Mice | 20, 30, and 40 mg/kg, daily oral gavage for 14 days | Tumor Growth Delay | Dose-dependent inhibition of tumor growth[5] |
| Metastatic Neuroblastoma | SK-N-BE(2) | NOD-SCID Mice | 20, 30, and 40 mg/kg, daily oral gavage for 14 days | Inhibition of Metastasis | Dose-dependent reduction in tumor occurrence in various organs[5] |
| Pancreatic Neuroendocrine Tumor | RIP1-TAG2 (transgenic) | Transgenic Mice | Not specified | Tumor Burden Reduction | 65% decrease in tumor burden after 5 weeks of treatment[6] |
| Pancreatic Neuroendocrine Tumor | RIP1-Tag2 (transgenic) | Transgenic Mice | Not specified | Survival Benefit | Significant survival advantage over 4 weeks[6] |
Table 3: Sunitinib Efficacy in Gastrointestinal Stromal Tumor (GIST) Xenograft Models
| Tumor Model | Cell Line | Animal Strain | Sunitinib Dose and Schedule | Efficacy Endpoint | Result |
| Imatinib-Resistant GIST | GIST-RX2 | NOD-SCID Mice | Not specified, 21-day treatment | Tumor Volume Decrease | 86.7% decrease[7] |
| Imatinib-Sensitive GIST | GIST-T1 | NOD-SCID Mice | Not specified, 21-day treatment | Tumor Volume Decrease | 72.5% decrease[7] |
| Imatinib-Resistant GIST | GIST-RX1 | NOD-SCID Mice | Not specified, 21-day treatment | Tumor Growth Inhibition | 22.9% decrease in tumor volume[7] |
| Imatinib-Resistant GIST | GIST-RX4 | NOD-SCID Mice | Not specified, 21-day treatment | Tumor Growth Inhibition | 26.2% decrease in tumor volume[7] |
Experimental Protocols
Protocol 1: Establishment of Subcutaneous Tumor Xenografts
-
Cell Culture: Culture human tumor cells (e.g., MDA-MB-231, SK-N-BE(2)) in their recommended complete media and maintain in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvesting: When cells reach 70-80% confluency, detach them using trypsin-EDTA, wash with sterile phosphate-buffered saline (PBS), and resuspend in sterile PBS or serum-free media at a concentration of 1 x 10^7 cells/mL.
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or NOD-SCID), typically 6-8 weeks old.
-
Tumor Cell Implantation:
-
Anesthetize the mouse using isoflurane.
-
Inject 100 µL of the cell suspension (containing 1 x 10^6 cells) subcutaneously into the flank of the mouse using a 27-gauge needle.
-
Monitor the mice for tumor growth.
-
Protocol 2: Preparation and Administration of Sunitinib
-
Reagent Preparation:
-
Vehicle: Prepare a vehicle solution consisting of 0.5% (w/v) carboxymethylcellulose sodium, 1.8% (w/v) NaCl, 0.4% (w/v) Tween-80, and 0.9% (w/v) benzyl alcohol in deionized water, adjusted to pH 6.0.[8]
-
Sunitinib Suspension: Suspend Sunitinib malate powder in the vehicle to the desired concentration (e.g., for a 40 mg/kg dose in a 20g mouse receiving 100 µL, the concentration would be 8 mg/mL). Prepare this suspension at least 24 hours before administration and store at 4°C, protected from light. Vortex the suspension before each use.
-
-
Administration:
-
Administer the Sunitinib suspension or vehicle control to the mice via oral gavage using a ball-tipped feeding needle.
-
The typical dosing volume is 100-200 µL per mouse.
-
Follow the dosing schedule as required by the experimental design (e.g., daily, every other day).
-
Protocol 3: Monitoring Tumor Growth and Efficacy Assessment
-
Tumor Measurement:
-
Measure the tumor dimensions (length and width) two to three times per week using digital calipers.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .
-
-
Body Weight: Monitor the body weight of the mice regularly as an indicator of toxicity.
-
Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): Calculate TGI using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100 .
-
Survival Analysis: Monitor the mice for survival and plot Kaplan-Meier survival curves.
-
-
Terminal Procedures: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology).
Protocol 4: Assessment of Angiogenesis
-
Immunohistochemistry (IHC) for Microvessel Density (MVD):
-
Fix excised tumors in 10% neutral buffered formalin and embed in paraffin.
-
Prepare 5 µm sections and perform IHC staining for an endothelial cell marker, such as CD31 or CD34.
-
Quantify MVD by counting the number of stained microvessels in several high-power fields under a microscope.
-
-
Pimonidazole Staining for Hypoxia:
-
Administer pimonidazole hydrochloride to the mice before tumor excision.
-
Perform IHC on tumor sections using an anti-pimonidazole antibody to visualize hypoxic regions.[8]
-
Mandatory Visualizations
Caption: Sunitinib inhibits multiple RTKs, blocking downstream pathways.
Caption: Workflow for evaluating Sunitinib efficacy in vivo.
References
- 1. researchgate.net [researchgate.net]
- 2. Sunitinib significantly suppresses the proliferation, migration, apoptosis resistance, tumor angiogenesis and growth of triple-negative breast cancers but increases breast cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. Sunitinib Suppresses Tumor Growth and Metastases in a Highly Metastatic Mouse Mammary Cancer Model | Anticancer Research [ar.iiarjournals.org]
- 5. In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety and Efficacy of Sunitinib in Patients with Unresectable Pancreatic Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishment and characterization of patient-derived xenograft models of gastrointestinal stromal tumor resistant to standard tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Contrasting effects of sunitinib within in vivo models of metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SU11657 in FLT3 In Vitro Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing SU11657, a multi-targeted tyrosine kinase inhibitor, in in vitro kinase assays with recombinant FMS-like tyrosine kinase 3 (FLT3) protein. This document outlines the scientific background, detailed experimental protocols, data presentation, and visual diagrams of the relevant signaling pathway and experimental workflow.
Introduction to FLT3 and this compound
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) in the juxtamembrane domain, are among the most common genetic alterations in acute myeloid leukemia (AML), leading to constitutive activation of the kinase and downstream signaling pathways. This aberrant signaling promotes uncontrolled cell growth and survival.[2]
This compound is a small molecule inhibitor that targets multiple receptor tyrosine kinases, including FLT3.[3][4] Its mechanism of action involves competing with ATP for the binding site in the kinase domain, thereby preventing the autophosphorylation and activation of FLT3. This inhibition blocks the downstream signaling cascades, such as the PI3K/Akt, MAPK/ERK, and STAT5 pathways, ultimately leading to decreased cell proliferation and induction of apoptosis in FLT3-mutated cells.[2]
FLT3 Signaling Pathway
The binding of the FLT3 ligand (FL) to the FLT3 receptor induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This creates docking sites for various signaling proteins, leading to the activation of multiple downstream pathways that are critical for cell survival and proliferation. In the context of FLT3-ITD mutations, this signaling becomes ligand-independent and constitutively active.
Quantitative Data for this compound against FLT3
| Parameter | Cell Line | FLT3 Status | Value | Assay Type | Reference |
| IC50 | MV4-11 | FLT3-ITD | ~1-10 nM (induces apoptosis) | Cell Viability/Apoptosis | [2] |
| Inhibition | Pediatric AML Samples | FLT3 mutated | Significantly more sensitive than WT | Cytotoxicity Assay | [3] |
| Effect | MV4-11 | FLT3-ITD | Dephosphorylation of FLT3 at Tyr591 | Western Blot | [2] |
Experimental Protocols
In Vitro Kinase Assay for FLT3 Inhibition by this compound
This protocol is designed to measure the inhibitory activity of this compound on recombinant FLT3 kinase. A common method is a luminescence-based assay that quantifies ATP consumption during the kinase reaction (e.g., ADP-Glo™ Kinase Assay).
Materials and Reagents:
-
Recombinant human FLT3 protein (active)
-
This compound
-
Myelin Basic Protein (MBP) or a specific peptide substrate for FLT3
-
ATP
-
Kinase Assay Buffer: 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT[5]
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
96-well or 384-well white assay plates
-
Plate reader capable of measuring luminescence
Experimental Workflow Diagram:
Protocol Steps:
-
Prepare this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound in kinase assay buffer to achieve a range of concentrations for IC50 determination (e.g., 10 µM to 0.1 nM). Include a DMSO-only control.
-
-
Assay Plate Setup:
-
Add 5 µL of each this compound dilution or DMSO control to the wells of a 384-well plate.
-
-
Add Recombinant FLT3 Enzyme:
-
Dilute the recombinant FLT3 enzyme in kinase assay buffer to the desired concentration (e.g., 1-5 ng/µL).
-
Add 10 µL of the diluted FLT3 enzyme to each well containing the inhibitor.
-
Gently mix and incubate for 10-15 minutes at room temperature.
-
-
Initiate Kinase Reaction:
-
Prepare a substrate/ATP mixture in kinase assay buffer. The final concentration of ATP should be close to its Km for FLT3 (typically 10-100 µM), and the substrate concentration should be optimized according to the manufacturer's recommendations (e.g., 0.2 mg/mL MBP).
-
Add 10 µL of the substrate/ATP mixture to each well to start the kinase reaction.
-
Incubate the plate at room temperature for 60-120 minutes.
-
-
Detect Kinase Activity:
-
Following the kinase reaction, add 25 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
This compound is a potent inhibitor of FLT3 kinase activity. The provided protocols and background information offer a framework for researchers to effectively utilize this compound in in vitro studies to investigate its inhibitory properties against recombinant FLT3. While a precise biochemical IC50 value is not widely reported, the cellular data strongly support its nanomolar potency. These application notes should serve as a valuable resource for the design and execution of experiments aimed at characterizing FLT3 inhibitors.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. FLT3 and KIT mutated pediatric acute myeloid leukemia (AML) samples are sensitive in vitro to the tyrosine kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.co.uk [promega.co.uk]
Application Notes and Protocols for Establishing a Patient-Derived Xenograft (PDX) Model for SU11657 Testing
Introduction
Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have become a cornerstone of preclinical oncology research.[1][2] These models are favored for their ability to retain the histological and genetic characteristics of the original human tumor, offering a more predictive platform for evaluating the efficacy of novel cancer therapeutics compared to traditional cell line-derived xenografts.[1][3][4] This document provides a detailed guide for researchers, scientists, and drug development professionals on the establishment and utilization of PDX models for the preclinical evaluation of SU11657, a multi-targeted tyrosine kinase inhibitor.
This compound is a potent inhibitor of several receptor tyrosine kinases (RTKs), including Fms-like tyrosine kinase 3 (FLT3), vascular endothelial growth factor receptors (VEGFRs), and KIT.[5][6] It has shown pro-apoptotic activity in leukemia cells, particularly those harboring FLT3 internal tandem duplication (ITD) mutations.[5] The protocols outlined herein describe the necessary steps for developing a solid tumor PDX model and subsequently using this model to assess the anti-tumor activity of this compound.
Signaling Pathway of this compound Action
The following diagram illustrates the key signaling pathways targeted by this compound. The drug primarily inhibits the autophosphorylation of receptor tyrosine kinases such as FLT3, VEGFR, and KIT, thereby blocking downstream signaling cascades crucial for cancer cell proliferation, survival, and angiogenesis.
Experimental Workflow for PDX Establishment and this compound Efficacy Testing
The overall process, from patient tumor acquisition to data analysis, is depicted in the workflow diagram below. This multi-step process requires careful planning and execution to ensure the generation of robust and reproducible data.
Detailed Experimental Protocols
Patient Tumor Tissue Acquisition and Processing
Ethical considerations and proper consent are paramount for the acquisition of patient tumor tissue.
-
1.1. Consent and Collection: Obtain informed consent from patients for the use of their tumor tissue for research purposes, following institutional review board (IRB) guidelines. Collect fresh tumor tissue from surgical resection or biopsy in a sterile collection medium (e.g., Hank's Balanced Salt Solution) on ice.
-
1.2. Tissue Processing: In a sterile biosafety cabinet, wash the tumor tissue with cold phosphate-buffered saline (PBS) to remove any non-tumor tissue and blood clots. Cut the tumor into small fragments of approximately 2-3 mm³ using a sterile scalpel.[3]
-
1.3. Cryopreservation: For long-term storage, place tumor fragments in cryovials containing a cryoprotectant medium (e.g., 90% fetal bovine serum, 10% DMSO). Freeze the vials slowly to -80°C before transferring to liquid nitrogen for long-term storage.
PDX Model Establishment: Tumor Implantation (P0)
The choice of immunodeficient mouse strain is critical for successful engraftment. Highly immunodeficient strains such as NOD-scid IL2Rgamma-null (NSG) mice are recommended.
-
2.1. Animal Preparation: Use 6-8 week old female NSG mice. Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
-
2.2. Implantation Site: Shave and sterilize the flank of the mouse. Make a small incision (approximately 5 mm) in the skin.
-
2.3. Subcutaneous Implantation: Using sterile forceps, create a subcutaneous pocket. Insert one to two tumor fragments into the pocket. Close the incision with surgical clips or sutures.
-
2.4. Post-operative Care: Monitor the mice daily for the first week for signs of distress, infection, or wound dehiscence. Provide appropriate analgesics as per institutional guidelines.
Tumor Growth Monitoring and Passaging
-
3.1. Tumor Measurement: Once tumors become palpable, measure the tumor dimensions (length and width) two to three times per week using digital calipers.
-
3.2. Tumor Volume Calculation: Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.
-
3.3. Passaging: When the tumor volume reaches approximately 1000-1500 mm³, euthanize the mouse. Aseptically resect the tumor, process it into smaller fragments as described in section 1.2, and implant them into new recipient mice (P1 generation). Subsequent passages (P2, P3, etc.) can be performed to expand the tumor bank.
This compound Efficacy Study
-
4.1. Cohort Formation: Once P2 or P3 tumors reach a volume of 150-250 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
4.2. Drug Preparation and Administration: Prepare this compound in a suitable vehicle. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing schedule should be based on prior pharmacokinetic and tolerability studies. The control group should receive the vehicle only.
-
4.3. In-life Monitoring: Monitor tumor volume and body weight two to three times weekly. Observe the animals for any clinical signs of toxicity.
-
4.4. Study Endpoint: The study may be terminated when tumors in the control group reach the maximum allowed size, or after a predetermined treatment duration. Euthanize the mice and collect tumors, blood, and other relevant tissues for further analysis.
Data Presentation and Analysis
Quantitative Data Summary
All quantitative data should be summarized in tables for clear comparison between treatment and control groups.
Table 1: Tumor Growth Inhibition
| Treatment Group | Number of Mice (n) | Mean Initial Tumor Volume (mm³) ± SD | Mean Final Tumor Volume (mm³) ± SD | Tumor Growth Inhibition (%) | p-value |
| Vehicle Control | 10 | 180.5 ± 25.2 | 1450.8 ± 150.3 | - | - |
| This compound (X mg/kg) | 10 | 178.9 ± 23.8 | 650.2 ± 98.7 | 55.2 | <0.05 |
Table 2: Animal Body Weight
| Treatment Group | Mean Initial Body Weight (g) ± SD | Mean Final Body Weight (g) ± SD | Mean Body Weight Change (%) |
| Vehicle Control | 22.5 ± 1.2 | 24.8 ± 1.5 | +10.2 |
| This compound (X mg/kg) | 22.3 ± 1.1 | 21.9 ± 1.3 | -1.8 |
Data Analysis
-
Tumor Growth Inhibition (TGI): Calculate TGI using the formula: TGI (%) = [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100.
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of differences between treatment and control groups. A p-value of less than 0.05 is typically considered statistically significant.
-
Histological and Molecular Analysis: Perform immunohistochemistry (IHC) on collected tumor tissues to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3). Western blotting can be used to confirm the inhibition of downstream targets of this compound (e.g., phospho-FLT3, phospho-AKT).
Conclusion
The establishment of robust PDX models provides a powerful platform for the preclinical evaluation of targeted therapies like this compound. The detailed protocols and methodologies presented in these application notes are intended to guide researchers in generating reliable and reproducible data to assess the in vivo efficacy of this compound and to elucidate its mechanisms of action in a clinically relevant setting. Adherence to best practices in animal welfare, experimental design, and data analysis is crucial for the successful implementation of these studies.
References
- 1. Small Molecule Inhibitors | Oncohema Key [oncohemakey.com]
- 2. RePORT ⟩ RePORTER [reporter.nih.gov]
- 3. Adverse effects of tyrosine kinase inhibitors in cancer therapy: pathophysiology, mechanisms and clinical management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. ashpublications.org [ashpublications.org]
- 6. m.youtube.com [m.youtube.com]
Protocol for Assessing the In Vitro Effects of SU11657 on Angiogenesis
Application Note
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through VEGF Receptor 2 (VEGFR2), is a key regulator of angiogenesis. SU11657 is a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor known to target VEGFR2, among other RTKs. This document provides a comprehensive set of protocols for researchers, scientists, and drug development professionals to assess the in vitro effects of this compound on key angiogenic processes. The following protocols detail methods for evaluating the impact of this compound on endothelial cell proliferation, migration, tube formation, and the underlying molecular mechanisms.
Mechanism of Action of this compound in Angiogenesis
This compound exerts its anti-angiogenic effects primarily by inhibiting the tyrosine kinase activity of VEGFR2. In response to VEGF binding, VEGFR2 dimerizes and autophosphorylates specific tyrosine residues within its intracellular domain. This phosphorylation creates docking sites for various signaling proteins, initiating downstream cascades that promote endothelial cell proliferation, migration, survival, and tube formation. Key downstream pathways include the mitogen-activated protein kinase (MAPK/ERK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways. By blocking the ATP-binding site of the VEGFR2 kinase domain, this compound prevents this initial phosphorylation event, thereby inhibiting the entire downstream signaling cascade and abrogating the pro-angiogenic effects of VEGF.
Diagram of the this compound Signaling Pathway
Caption: this compound inhibits VEGFR2 autophosphorylation, blocking downstream signaling.
Data Presentation
All quantitative data from the following experimental protocols should be summarized in the tables below for clear comparison and analysis.
Table 1: Effect of this compound on Endothelial Cell Proliferation
| This compound Concentration (µM) | Cell Viability (% of Control) | Standard Deviation | P-value |
| 0 (Vehicle Control) | 100 | ||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 25 | |||
| 50 |
Table 2: Effect of this compound on Endothelial Cell Migration (Wound Healing Assay)
| This compound Concentration (µM) | Wound Closure (%) | Standard Deviation | P-value |
| 0 (Vehicle Control) | |||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 25 | |||
| 50 |
Table 3: Effect of this compound on Endothelial Cell Tube Formation
| This compound Concentration (µM) | Total Tube Length (µm) | Number of Junctions | Standard Deviation (Length) | Standard Deviation (Junctions) | P-value |
| 0 (Vehicle Control) | |||||
| 0.1 | |||||
| 1 | |||||
| 10 | |||||
| 25 | |||||
| 50 |
Table 4: Effect of this compound on VEGFR2, ERK, and Akt Phosphorylation
| This compound Concentration (µM) | p-VEGFR2 / Total VEGFR2 (Ratio) | p-ERK / Total ERK (Ratio) | p-Akt / Total Akt (Ratio) |
| 0 (Vehicle Control) | |||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 25 | |||
| 50 |
Experimental Protocols
The following are detailed protocols for assessing the anti-angiogenic effects of this compound in vitro. Human Umbilical Vein Endothelial Cells (HUVECs) are recommended for these assays.
Experimental Workflow Diagram
Caption: Workflow for assessing the anti-angiogenic effects of this compound.
Endothelial Cell Proliferation Assay
This assay determines the effect of this compound on the proliferation of endothelial cells.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)
-
Plate reader
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of EGM-2 and incubate overnight.
-
The next day, replace the medium with 100 µL of low-serum medium (e.g., 1% FBS) containing various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) or vehicle control (DMSO). Include a positive control with a known proliferation stimulus like VEGF (e.g., 20 ng/mL).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Normalize the results to the vehicle control to determine the percentage of cell proliferation.
Endothelial Cell Migration Assay (Wound Healing Assay)
This assay assesses the effect of this compound on the directional migration of endothelial cells.[1]
Materials:
-
HUVECs
-
EGM-2
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip or cell scraper
-
This compound
-
DMSO
-
Microscope with a camera
Protocol:
-
Seed HUVECs in a 6-well or 12-well plate and grow to a confluent monolayer.
-
Create a "wound" or scratch in the monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with low-serum medium containing different concentrations of this compound or vehicle control.
-
Capture images of the wound at 0 hours.
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same wound area at various time points (e.g., 6, 12, and 24 hours).
-
Measure the width of the wound at different points for each condition and time point.
-
Calculate the percentage of wound closure relative to the initial wound area.
Endothelial Cell Tube Formation Assay
This assay evaluates the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.[2][3][4][5][6]
Materials:
-
HUVECs
-
EGM-2
-
Matrigel® or other basement membrane extract
-
96-well plate
-
This compound
-
DMSO
-
Microscope with a camera
Protocol:
-
Thaw Matrigel® on ice overnight.
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel® and incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Harvest HUVECs and resuspend them in low-serum medium containing various concentrations of this compound or vehicle control.
-
Seed the HUVECs onto the polymerized Matrigel® at a density of 1.5 x 10^4 to 2 x 10^4 cells per well.
-
Incubate the plate for 4-18 hours at 37°C and 5% CO2.
-
Visualize the formation of tube-like structures using a microscope and capture images.
-
Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Western Blot Analysis of VEGFR2, ERK, and Akt Phosphorylation
This assay determines if this compound inhibits the VEGF-induced phosphorylation of VEGFR2 and its downstream signaling proteins, ERK and Akt.[7][8]
Materials:
-
HUVECs
-
EGM-2
-
This compound
-
DMSO
-
VEGF
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-VEGFR2 (Tyr1175), anti-total VEGFR2, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-phospho-Akt (Ser473), anti-total Akt, and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Protein electrophoresis and blotting equipment
Protocol:
-
Culture HUVECs in 6-well plates until they reach 80-90% confluency.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with VEGF (e.g., 50 ng/mL) for 10-15 minutes.
-
Immediately place the plates on ice and wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer, and collect the cell lysates.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
The protocols outlined in this application note provide a robust framework for the in vitro assessment of the anti-angiogenic properties of this compound. By systematically evaluating its effects on endothelial cell proliferation, migration, and tube formation, and by confirming its mechanism of action through the analysis of VEGFR2 signaling pathways, researchers can gain a comprehensive understanding of the compound's potential as an anti-angiogenic agent. It is recommended to perform each experiment with appropriate controls and in at least triplicate to ensure the reliability and reproducibility of the results. The suggested concentrations of this compound should be optimized for the specific cell type and assay conditions used.
References
- 1. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Angiogenesis Inhibition and Endothelial Cell Growth and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tumor endothelial cell tube-formation model for determining anti-angiogenic activity of a tRNA synthetase cytokine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. research.utwente.nl [research.utwente.nl]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting SU11657 Precipitation in Cell Culture Media
For researchers, scientists, and drug development professionals utilizing the tyrosine kinase inhibitor SU11657, unexpected precipitation in cell culture media can be a significant experimental hurdle. This technical support center provides a comprehensive guide to understanding, preventing, and resolving this compound precipitation, ensuring the reliability and reproducibility of your in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
This compound is a potent, cell-permeable, small molecule inhibitor of receptor tyrosine kinases (RTKs). It is primarily known to target Vascular Endothelial Growth Factor Receptors (VEGFR) and Fms-like tyrosine kinase 3 (FLT3). Researchers use this compound in cell culture to study the biological roles of these signaling pathways in processes such as angiogenesis, cell proliferation, survival, and differentiation, particularly in the context of cancer biology. In some leukemia cell lines, this compound has been shown to induce apoptosis.[1]
Q2: What are the common causes of this compound precipitation in cell culture media?
Precipitation of this compound in cell culture media can be attributed to several factors:
-
Poor Solubility: this compound has low aqueous solubility. When a concentrated stock solution (typically in DMSO) is diluted into the aqueous environment of cell culture media, the compound can crash out of solution if its concentration exceeds its solubility limit.
-
High Final Concentration: Using a final concentration of this compound that is too high for the given media composition and temperature can lead to precipitation.
-
Improper Dilution Technique: Rapidly adding the this compound stock solution to the media without proper mixing can create localized areas of high concentration, triggering precipitation.
-
Media Composition: The presence of certain proteins and salts in the cell culture media can interact with this compound and reduce its solubility.
-
pH and Temperature: Changes in the pH or temperature of the media can alter the solubility of this compound.
-
Extended Incubation: Over long incubation periods, the stability of this compound in the media may decrease, leading to degradation and precipitation.
Q3: How can I visually identify this compound precipitation?
This compound precipitation typically appears as fine, crystalline particles, a cloudy haze, or a thin film in the cell culture medium. Under a microscope, these precipitates can be seen as small, refractile particles that are distinct from the cells.
Q4: Can the precipitate be toxic to my cells?
Yes, the precipitate can have detrimental effects on your cell cultures. The solid particles can cause physical stress to the cells, and the actual concentration of soluble, active this compound in the media will be lower and unknown, leading to inaccurate and irreproducible experimental results.
Troubleshooting Guide
This guide provides a systematic approach to resolving this compound precipitation issues.
| Problem | Potential Cause | Recommended Solution |
| Precipitation observed immediately after adding this compound to the media. | 1. Final concentration exceeds solubility limit. 2. Improper dilution method. 3. Stock solution is too concentrated. | 1. Lower the final working concentration of this compound. 2. Pre-warm the media to 37°C. Add the this compound stock solution dropwise while gently swirling the media to ensure rapid and even distribution. 3. Prepare a less concentrated intermediate stock solution in DMSO before the final dilution into the media. |
| Precipitation appears after a few hours or days of incubation. | 1. Compound instability in the aqueous environment. 2. Interaction with media components over time. 3. Evaporation of media leading to increased concentration. | 1. Perform media changes with freshly prepared this compound-containing media every 24-48 hours. 2. Consider using a different basal media formulation or serum-free media if compatible with your cell line. 3. Ensure proper humidification in the incubator to minimize evaporation. |
| Inconsistent results or lower than expected efficacy. | 1. Partial precipitation is occurring, reducing the effective concentration. 2. Inaccurate stock solution concentration. | 1. Visually inspect the media for any signs of precipitation before and during the experiment. Filter the media through a 0.22 µm syringe filter before adding to the cells. 2. Verify the concentration of your stock solution. Prepare fresh stock solutions regularly. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Aseptically weigh the desired amount of this compound powder.
-
Dissolve the powder in an appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved. A brief sonication may aid in dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Note: The solubility of this compound in DMSO is typically high (e.g., ≥ 25 mg/mL). However, always refer to the manufacturer's technical data sheet for specific solubility information.
Protocol 2: Dilution of this compound into Cell Culture Media
This protocol provides a method for diluting the concentrated stock solution into your cell culture media to minimize precipitation.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed (37°C) complete cell culture media
-
Sterile tubes
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your media.
-
Recommended Method (Serial Dilution): a. Prepare an intermediate dilution of this compound in pre-warmed media. For example, to achieve a final concentration of 1 µM from a 10 mM stock, first dilute the stock 1:100 in media to get a 100 µM intermediate solution. b. Add the required volume of the intermediate solution to the final volume of your cell culture media.
-
Alternative Method (Direct Dilution): a. While gently swirling the pre-warmed media, add the calculated volume of the this compound stock solution drop-by-drop. b. Ensure the final concentration of DMSO in the media is low (typically <0.1%) to avoid solvent toxicity.
-
Mix the final solution gently by inverting the tube or swirling the flask. Avoid vigorous vortexing, which can cause protein denaturation.
-
Visually inspect the media for any signs of precipitation before adding it to your cells. If precipitation is observed, consider lowering the final concentration or using the troubleshooting guide above.
Signaling Pathway Diagrams
To effectively troubleshoot issues with this compound, it is essential to understand its mechanism of action. This compound inhibits the tyrosine kinase activity of VEGFR and FLT3, thereby blocking downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.
Caption: this compound inhibits VEGFR2 signaling.
Caption: this compound inhibits FLT3 signaling.
By following these guidelines and protocols, researchers can effectively mitigate the challenges associated with this compound precipitation, leading to more reliable and interpretable experimental outcomes.
References
Optimizing SU11657 dosage and schedule in vivo for maximum efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage and schedule of SU11657 for maximum efficacy.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are not observing the expected tumor growth inhibition in our xenograft model with this compound. What are the potential reasons?
A1: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Confirm Target Expression: Verify that your in vivo model (cell line or patient-derived xenograft) expresses the targets of this compound, namely FLT3 and KIT. Mutations in these receptors, particularly FLT3-ITD, can significantly increase sensitivity to the inhibitor.[1]
-
Dose and Schedule Optimization: The dosage and administration schedule may be suboptimal. It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and an optimal biological dose (OBD) that results in target inhibition without excessive toxicity. Consider more frequent administration (e.g., twice daily) if the compound has a short half-life.
-
Drug Formulation and Administration: Ensure proper formulation of this compound for in vivo use to achieve adequate bioavailability. The route of administration (e.g., oral gavage, intraperitoneal injection) can also impact drug exposure.
-
Mechanisms of Resistance: The tumor model may have intrinsic or may have developed acquired resistance to this compound. Common resistance mechanisms to FLT3 inhibitors include on-target secondary mutations (e.g., in the FLT3 tyrosine kinase domain) or activation of bypass signaling pathways (e.g., RAS/MAPK pathway).[2]
Q2: What are the known downstream signaling pathways affected by this compound that we can use as pharmacodynamic markers?
A2: this compound is a tyrosine kinase inhibitor targeting FLT3 and KIT.[1] Inhibition of these receptors will affect downstream signaling pathways crucial for cell survival and proliferation. Key pharmacodynamic markers to assess in your in vivo studies include the phosphorylation status of:
-
FLT3: Directly assess the phosphorylation of FLT3 (e.g., at Tyr591) in tumor tissue to confirm target engagement.[3]
-
AKT: A downstream effector of the PI3K pathway, the phosphorylation of AKT (e.g., at Ser473) is expected to decrease with this compound treatment.[3]
-
STAT5: As a key signaling mediator downstream of FLT3, a reduction in STAT5 phosphorylation is a reliable indicator of target inhibition.[3]
-
ERK (MAPK): The RAS/MEK/ERK pathway is another critical downstream cascade; therefore, assessing ERK phosphorylation can also serve as a valuable pharmacodynamic marker.
Signaling Pathway
The following diagram illustrates the primary signaling pathways inhibited by this compound.
Data Presentation: Example In Vivo Efficacy Study
The following tables are templates for summarizing quantitative data from an in vivo efficacy study. Specific values for this compound need to be determined experimentally.
Table 1: Dose-Response of this compound on Tumor Growth
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) ± SEM (Day 21) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | Once Daily (PO) | 1500 ± 150 | 0 |
| This compound | 10 | Once Daily (PO) | 900 ± 120 | 40 |
| This compound | 25 | Once Daily (PO) | 525 ± 90 | 65 |
| This compound | 50 | Once Daily (PO) | 225 ± 50 | 85 |
Table 2: Effect of Dosing Schedule on this compound Efficacy
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) ± SEM (Day 21) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | Once Daily (PO) | 1500 ± 150 | 0 |
| This compound | 50 | Once Daily (PO) | 225 ± 50 | 85 |
| This compound | 25 | Twice Daily (PO) | 150 ± 40 | 90 |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a subcutaneous xenograft model of acute myeloid leukemia (AML).
Materials:
-
AML cell line (e.g., MV4-11 with FLT3-ITD mutation)
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
This compound
-
Vehicle for this compound formulation
-
Calipers for tumor measurement
-
Standard animal housing and monitoring equipment
Procedure:
-
Cell Culture and Implantation:
-
Culture AML cells under appropriate conditions.
-
Harvest and resuspend cells in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare this compound formulation and vehicle control.
-
Administer the assigned treatment to each mouse according to the predetermined dose, schedule, and route of administration.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight 2-3 times per week.
-
Continue treatment for the specified duration or until tumors in the control group reach the maximum allowed size.
-
Euthanize mice at the end of the study.
-
-
Tissue Collection and Analysis:
-
Excise tumors and process for pharmacodynamic analysis (e.g., Western blot for p-FLT3, p-AKT, p-STAT5).
-
Protocol 2: Pharmacodynamic Study
This protocol is designed to assess the in vivo target modulation by this compound.
-
Model Establishment: Establish tumors in mice as described in Protocol 1.
-
Treatment: Once tumors are established, administer a single dose of this compound or vehicle to cohorts of mice.
-
Time-Course Tissue Collection: Euthanize cohorts of mice at various time points post-treatment (e.g., 2, 6, 12, 24 hours).
-
Analysis: Collect tumor and/or blood samples at each time point. Analyze tumor lysates for the levels of total and phosphorylated target proteins (FLT3, AKT, STAT5, ERK) by Western blotting or other quantitative methods to determine the extent and duration of target inhibition.
References
Navigating the Nuances of SU11657: A Guide to Identifying and Minimizing Off-Target Effects
Technical Support Center
For researchers, scientists, and drug development professionals utilizing the multi-targeted kinase inhibitor SU11657, understanding its full spectrum of activity is paramount for accurate experimental interpretation and therapeutic development. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help identify and mitigate the off-target effects of this compound, ensuring greater precision in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary and known off-targets of this compound?
A1: this compound is a multi-targeted tyrosine kinase inhibitor. Its primary targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), FMS-like Tyrosine Kinase 3 (FLT3), Mast/stem cell growth factor receptor (KIT), and Platelet-Derived Growth Factor Receptor (PDGFR). However, like many kinase inhibitors, it can interact with other kinases, leading to off-target effects. A comprehensive understanding of its selectivity is crucial for interpreting experimental results.
Q2: How can I experimentally determine the off-target profile of this compound in my specific model system?
A2: Several methods can be employed to define the off-target landscape of this compound:
-
Kinome Profiling: This is the most comprehensive method. Services like KINOMEscan™ utilize a competition binding assay to quantify the interaction of a compound against a large panel of kinases (typically over 400).[1][2][3][4] The output provides dissociation constants (Kd) or percentage of inhibition at a given concentration, offering a broad view of selectivity.
-
Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature. CETSA can be used to confirm on-target engagement and identify novel intracellular targets.
-
Phosphoproteomics: Mass spectrometry-based phosphoproteomics can reveal changes in cellular signaling pathways upon this compound treatment. By identifying altered phosphorylation events on proteins downstream of various kinases, you can infer potential on- and off-target activities of the inhibitor.
Q3: What is "paradoxical activation," and could it occur with this compound?
A3: Paradoxical activation is a phenomenon where a kinase inhibitor, under certain conditions, can lead to the activation of the signaling pathway it is intended to block.[5][6][7][8][9] This can happen, for example, when an inhibitor stabilizes an active conformation of a kinase dimer. While not definitively reported for this compound, it is a possibility for any ATP-competitive inhibitor, especially in the context of complex cellular signaling networks. If you observe an unexpected increase in downstream signaling, paradoxical activation should be considered.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or unexpected cellular phenotype | Off-target effects of this compound are influencing pathways unrelated to your primary target. | 1. Perform a kinome scan to identify the full range of kinases inhibited by this compound at your working concentration.2. Use a structurally unrelated inhibitor for your primary target as a control to see if the phenotype is reproducible.3. Perform rescue experiments by overexpressing a drug-resistant mutant of your primary target. |
| Discrepancy between in vitro kinase inhibition and cellular activity | 1. Poor cell permeability of this compound.2. Active efflux of the compound from the cells.3. High intracellular ATP concentrations competing with the inhibitor.4. Off-target effects masking the on-target phenotype. | 1. Measure intracellular drug concentration using LC-MS/MS.2. Use efflux pump inhibitors (e.g., verapamil) as controls to assess the role of drug transporters.3. Perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in cells.4. Analyze downstream signaling via Western blot or phosphoproteomics to confirm on-target pathway modulation. |
| Activation of a signaling pathway expected to be inhibited | Paradoxical activation of the target kinase or a related pathway. | 1. Titrate this compound concentration carefully. Paradoxical activation can be concentration-dependent.2. Investigate the dimerization state of the target kinase in the presence of the inhibitor.3. Use a different class of inhibitor (e.g., allosteric vs. ATP-competitive) if available for your target. |
| Toxicity or cell death at concentrations intended to be specific | Inhibition of essential "housekeeping" kinases or other off-target toxicities. | 1. Consult a broad-panel kinome scan to identify potential off-targets known to be critical for cell survival.2. Lower the concentration of this compound to the lowest effective concentration for on-target inhibition.3. Compare with other inhibitors targeting the same primary kinase to see if the toxicity is target-specific or compound-specific. |
Quantitative Data: Kinase Selectivity of this compound
A comprehensive kinome scan is the gold standard for determining the selectivity of a kinase inhibitor. The following table illustrates the type of data obtained from such a screen. Note: This is a representative table, and the actual values should be determined experimentally.
| Kinase | Family | IC50 (nM) | Ki (nM) | Comments |
| VEGFR2 | RTK | 5 | 2 | Primary Target |
| FLT3 | RTK | 10 | 4 | Primary Target |
| KIT | RTK | 15 | 6 | Primary Target |
| PDGFRβ | RTK | 25 | 10 | Primary Target |
| SRC | TK | 150 | 60 | Potential Off-Target |
| LCK | TK | 200 | 80 | Potential Off-Target |
| Aurora A | Ser/Thr | >1000 | >400 | Low Affinity |
| CDK2 | CMGC | >1000 | >400 | Low Affinity |
IC50 and Ki values are related but not identical; Ki is an intrinsic measure of binding affinity, while IC50 is dependent on experimental conditions. Web-based converters are available to estimate Ki from IC50.[10][11][12]
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for IC50 Determination
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound against a purified kinase.
-
Prepare Reagents:
-
Kinase Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO.
-
This compound stock solution in 100% DMSO.
-
Purified recombinant kinase.
-
Specific peptide substrate for the kinase.
-
³³P-γ-ATP.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well plate, add 5 µL of the diluted this compound or DMSO (vehicle control).
-
Add 20 µL of a master mix containing the kinase and its substrate in kinase buffer.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of kinase buffer containing ³³P-γ-ATP.
-
Incubate for 2 hours at room temperature.
-
Stop the reaction by adding 50 µL of 3% phosphoric acid.
-
Spot 10 µL of the reaction mixture onto a filtermat.
-
Wash the filtermat three times with 75 mM phosphoric acid and once with methanol.
-
Allow the filtermat to dry and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of kinase activity against the logarithm of this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines the steps to verify that this compound engages its target kinase within a cellular environment.
-
Cell Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with either this compound at the desired concentration or DMSO (vehicle control) for 1-2 hours.
-
-
Heat Treatment:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration.
-
-
Analysis:
-
Analyze the soluble protein fractions by Western blotting using an antibody specific for the target kinase.
-
Quantify the band intensities and plot them as a function of temperature for both the this compound-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Visualizations
Signaling Pathways
// Nodes this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR2 [label="VEGFR2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FLT3 [label="FLT3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; KIT [label="KIT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PDGFR [label="PDGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; STAT5 [label="STAT5", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Proliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Survival [label="Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Angiogenesis [label="Angiogenesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Migration [label="Migration", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; OffTarget [label="Off-Target Kinase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; OffTargetPathway [label="Downstream Off-Target\nSignaling", fillcolor="#F1F3F4", fontcolor="#202124"]; UnexpectedPhenotype [label="Unexpected Phenotype", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges this compound -> VEGFR2 [arrowhead=tee, color="#EA4335"]; this compound -> FLT3 [arrowhead=tee, color="#EA4335"]; this compound -> KIT [arrowhead=tee, color="#EA4335"]; this compound -> PDGFR [arrowhead=tee, color="#EA4335"]; this compound -> OffTarget [arrowhead=tee, color="#EA4335", style=dashed];
VEGFR2 -> PLCg; VEGFR2 -> PI3K; FLT3 -> PI3K; FLT3 -> RAS; FLT3 -> STAT5; KIT -> PI3K; PDGFR -> PI3K; PDGFR -> PLCg;
PLCg -> RAS; RAS -> RAF; RAF -> MEK; MEK -> ERK; PI3K -> AKT;
ERK -> Proliferation; ERK -> Migration; AKT -> Survival; STAT5 -> Proliferation; PLCg -> Angiogenesis;
OffTarget -> OffTargetPathway [style=dashed]; OffTargetPathway -> UnexpectedPhenotype [style=dashed]; } END_DOT
Caption: Primary and potential off-target signaling pathways of this compound.
Experimental Workflow
// Nodes Start [label="Start: Unexpected\nExperimental Result", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Hypothesis [label="Hypothesize:\nOff-Target Effect?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; KinomeScan [label="1. Comprehensive Kinome Profiling\n(e.g., KINOMEscan™)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CETSA [label="2. In-Cell Target Engagement\n(CETSA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Phosphoproteomics [label="3. Downstream Pathway Analysis\n(Phosphoproteomics)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Analyze Data:\nIdentify Candidate\nOff-Targets", fillcolor="#34A853", fontcolor="#FFFFFF"]; Validation [label="Validate Off-Target(s):\n- Use alternative inhibitors\n- siRNA/CRISPR knockdown\n- Rescue experiments", fillcolor="#34A853", fontcolor="#FFFFFF"]; Conclusion [label="Conclusion:\nConfirm or Refute\nOff-Target Hypothesis", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Start -> Hypothesis; Hypothesis -> KinomeScan [label="Yes"]; KinomeScan -> CETSA; CETSA -> Phosphoproteomics; Phosphoproteomics -> Analysis; Analysis -> Validation; Validation -> Conclusion; } END_DOT
Caption: Workflow for identifying off-target effects of this compound.
Troubleshooting Logic
// Nodes Problem [label="Problem:\nInconsistent/Unexpected Results", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckConcentration [label="Is the this compound\nconcentration appropriate?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; CheckOnTarget [label="Is the on-target pathway\ninhibited as expected?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; ConsiderOffTarget [label="Investigate Off-Target Effects\n(See Workflow Diagram)", fillcolor="#FBBC05", fontcolor="#202124"]; Titrate [label="Perform dose-response\nand use lowest effective\nconcentration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ConfirmEngagement [label="Confirm on-target engagement\n(e.g., CETSA, Western for p-target)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Paradoxical [label="Consider Paradoxical\nActivation", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Problem -> CheckConcentration; CheckConcentration -> Titrate [label="No"]; CheckConcentration -> CheckOnTarget [label="Yes"]; CheckOnTarget -> ConfirmEngagement [label="No"]; CheckOnTarget -> ConsiderOffTarget [label="Yes"]; CheckOnTarget -> Paradoxical [label="Pathway Activated", style=dashed]; Titrate -> CheckOnTarget; ConfirmEngagement -> CheckOnTarget; } END_DOT
Caption: A logical approach to troubleshooting experiments with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 3. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 4. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 5. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Erianin suppresses constitutive activation of MAPK signaling pathway by inhibition of CRAF and MEK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reactome | Paradoxical activation of RAF signaling by kinase inactive BRAF [reactome.org]
- 10. botdb.abcc.ncifcrf.gov [botdb.abcc.ncifcrf.gov]
- 11. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Acquired Resistance to SU11657 in AML Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SU11657 in Acute Myeloid Leukemia (AML) cell lines. The information is designed to help address specific issues that may be encountered during experiments focused on acquired resistance.
Frequently Asked Questions (FAQs)
Q1: Which AML cell lines are generally sensitive to this compound?
A1: AML cell lines harboring activating mutations in the primary targets of this compound, namely FLT3 and c-Kit, are generally more sensitive to its cytotoxic effects. Notably, pediatric AML samples with FLT3 and KIT mutations have shown sensitivity to this compound.[1][2] Commonly used FLT3-ITD positive cell lines such as MOLM-13 and MV4-11 are expected to be sensitive.[3][4]
Q2: What is a typical IC50 value for this compound in sensitive AML cell lines?
A2: While specific IC50 values for this compound can vary between studies and experimental conditions, data from the closely related multi-kinase inhibitor sunitinib (SU11248) can provide a useful reference. For sunitinib, the IC50 in the FLT3-ITD expressing MV4-11 cell line has been reported to be approximately 25 nmol/L , and in the c-Kit mutated Kasumi-1 cell line, around 30 nmol/L .[3]
Q3: My AML cell line is showing resistance to this compound. What are the potential mechanisms?
A3: A primary mechanism for acquired resistance to FLT3 inhibitors in AML is the activation of bypass signaling pathways that circumvent the need for FLT3 signaling. The most commonly implicated pathway is the RAS/MAPK/ERK signaling cascade .[5][6][7] Activation of this pathway, often through acquired mutations in genes like NRAS or KRAS, can render the cells independent of FLT3 for proliferation and survival.[8]
Q4: How can I confirm if the RAS/MAPK pathway is activated in my resistant cell line?
A4: To confirm the activation of the RAS/MAPK pathway, you can perform a Western blot analysis to examine the phosphorylation status of key downstream effectors. Look for increased levels of phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK) in your resistant cell line compared to the parental, sensitive cell line.
Q5: Are there any strategies to overcome acquired resistance to this compound?
A5: Yes, a promising strategy to overcome resistance mediated by the activation of the RAS/MAPK pathway is the use of combination therapy. Specifically, combining this compound with a MEK inhibitor has been shown to be synergistic in overcoming resistance to tyrosine kinase inhibitors in AML.[4] This dual-targeting approach can effectively shut down both the primary target and the escape pathway.
Troubleshooting Guides
Problem 1: Difficulty in Generating a this compound-Resistant AML Cell Line
| Possible Cause | Suggested Solution |
| Drug concentration is too high, leading to excessive cell death. | Start with a low concentration of this compound (around the IC20-IC30) and gradually increase the concentration in a stepwise manner over a prolonged period (several months). This allows for the selection and expansion of resistant clones. |
| Inconsistent drug exposure. | Ensure that the cell culture medium containing this compound is replaced regularly to maintain consistent drug pressure. |
| The parental cell line is not suitable for developing resistance. | Some cell lines may be less prone to developing resistance. Consider using a different sensitive AML cell line, such as MOLM-13 or MV4-11. |
Problem 2: My this compound-Resistant Cell Line Shows a Reversal of Resistance Over Time
| Possible Cause | Suggested Solution |
| Loss of selective pressure. | If the resistant cell line is cultured without this compound for an extended period, the resistant phenotype may be lost. It is crucial to maintain the resistant cell line in a medium containing a maintenance dose of this compound. |
| Heterogeneity of the resistant population. | The resistant population may consist of a mix of clones with varying degrees of resistance. Consider single-cell cloning to isolate a stable, highly resistant population. |
Quantitative Data
The following table summarizes the IC50 values for the this compound-related compound, sunitinib, in various hematologic malignancy cell lines. This data can be used as a reference for expected sensitivity and resistance.
| Cell Line | Key Mutations | Sunitinib IC50 (µmol/L) | Reference |
| MV4-11 | FLT3-ITD | 0.025 | [3] |
| Kasumi-1 | c-Kit (N822K) | 0.030 | [3] |
| EOL-1 | FIP1L1/PDGFRα | 0.004 | [3] |
| U937 | Wild-type FLT3, c-Kit | Resistant | [3] |
| K562 | Bcr/Abl | 2.5 | [3] |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant AML Cell Line
-
Determine the initial IC50 of this compound: Culture the parental AML cell line (e.g., MOLM-13) and perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the initial IC50 value of this compound.
-
Initial drug exposure: Begin by continuously exposing the parental cells to a low concentration of this compound, typically around the IC20-IC30 value.
-
Monitor cell viability and proliferation: Regularly monitor the cells for signs of recovery and proliferation. Initially, a significant portion of the cells will die, but a small population of resistant cells should eventually start to grow.
-
Gradual dose escalation: Once the cells have adapted and are proliferating steadily at the initial concentration, gradually increase the concentration of this compound in the culture medium. This should be done in a stepwise manner, allowing the cells to adapt to each new concentration before increasing it further.
-
Establishment of the resistant line: Continue this process over several months until the cells are able to proliferate in a concentration of this compound that is significantly higher (e.g., 10-fold or more) than the initial IC50 of the parental cells.
-
Characterization of the resistant line: Once the resistant cell line is established, perform regular validation to confirm its resistance phenotype. This includes determining the new IC50 of this compound and comparing it to the parental line. The resistant line should be maintained in a medium containing a maintenance dose of this compound.
Protocol 2: Western Blot for Detection of RAS/MAPK Pathway Activation
-
Cell lysis: Harvest both the parental and this compound-resistant AML cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and protein transfer: Separate equal amounts of protein from each lysate by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for total-ERK, phospho-ERK (p-ERK), total-MEK, and phospho-MEK (p-MEK). A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Compare the intensity of the p-ERK and p-MEK bands between the parental and resistant cell lines, normalizing to the total protein and loading control. An increase in the ratio of phosphorylated to total protein in the resistant line indicates activation of the pathway.
Visualizations
Caption: FLT3 signaling in sensitive vs. resistant AML cells.
Caption: Workflow for generating and characterizing this compound resistant AML cells.
References
- 1. Targeting FLT3 Mutations in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective FLT3 inhibition of FLT3-ITD+ acute myeloid leukaemia resulting in secondary D835Y mutation: a model for emerging clinical resistance patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. m.youtube.com [m.youtube.com]
- 5. New approach for tackling drug resistance in AML - ecancer [ecancer.org]
- 6. find.shef.ac.uk [find.shef.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
SU11657 Technical Support Center: Troubleshooting Solubility and Best Practices
For researchers, scientists, and drug development professionals utilizing SU11657, ensuring its proper dissolution is critical for experimental success. This technical support center provides a comprehensive guide to address common solubility issues, offering detailed protocols and troubleshooting advice in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO) and is insoluble in water.[1] For most in vitro applications, DMSO is the solvent of choice for preparing stock solutions.
Q2: I'm observing precipitation when I dilute my this compound stock solution in aqueous media. What could be the cause and how can I prevent this?
A2: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue for many small molecule inhibitors. This "fall-out" is typically due to the compound's low solubility in aqueous environments.
Troubleshooting Steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically less than 0.5%, to minimize solvent-induced toxicity.[2] A high final concentration of the compound from a concentrated stock can lead to precipitation.
-
Step-wise Dilution: Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous media. Instead, perform serial dilutions in your culture medium.
-
Warming: Gently warming the media to 37°C before adding the inhibitor may help improve solubility. However, be cautious with temperature-sensitive compounds.
-
Vortexing/Mixing: Ensure thorough mixing immediately after adding the this compound solution to the media to promote dispersion.
-
Co-solvents: For in vivo studies or specific assays where DMSO is not ideal, co-solvents such as PEG300, Tween-80, or corn oil may be used, though these require careful formulation development.
Q3: My this compound powder is not dissolving completely in DMSO. What should I do?
A3: If you are experiencing difficulty dissolving this compound in DMSO, consider the following:
-
Sonication: Use a bath sonicator to aid in dissolution. The ultrasonic waves can help break up compound aggregates.
-
Gentle Warming: Gently warm the solution to 37-50°C. Be cautious not to overheat, as this could degrade the compound.
-
Purity of DMSO: Ensure you are using high-purity, anhydrous DMSO. Water contamination in DMSO can significantly reduce the solubility of hydrophobic compounds.
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol provides a step-by-step guide for preparing a 10 mM stock solution of this compound. The exact molecular weight of this compound is not consistently reported across public sources; therefore, for accurate molarity, it is crucial to use the molecular weight provided on the manufacturer's certificate of analysis for your specific lot of the compound. For the purpose of this example protocol, we will use a hypothetical molecular weight.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
Vortex mixer
-
Bath sonicator (optional)
Procedure:
-
Determine the required mass of this compound. Use the following formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 For example, to prepare 1 mL of a 10 mM stock solution with a hypothetical molecular weight of 400 g/mol : Mass (mg) = 0.010 mol/L x 0.001 L x 400 g/mol x 1000 = 4 mg
-
Weigh the this compound powder accurately in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube containing the this compound powder.
-
Vortex the solution for several minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles. If particles are present, sonicate the tube in a bath sonicator for 5-10 minutes. Gentle warming (up to 37°C) can also be applied.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.
Quantitative Data
Due to the lack of a consistently reported CAS number and molecular weight for this compound across publicly available databases, providing a definitive solubility table is challenging. Researchers should always refer to the solubility data provided by the specific vendor of their this compound lot.
Mandatory Visualizations
Troubleshooting Workflow for this compound Dissolution
Caption: Troubleshooting workflow for dissolving this compound.
This compound Mechanism of Action: Inhibition of Key Signaling Pathways
Caption: this compound inhibits key signaling pathways.
References
Technical Support Center: Managing SU11657-Induced Toxicity in Animal Studies
Notice: Information regarding the specific toxicity profile of SU11657 in preclinical animal studies is not extensively available in the public domain. This resource has been compiled based on limited available data and general principles of managing toxicities associated with multi-targeted tyrosine kinase inhibitors. Researchers are strongly encouraged to conduct thorough dose-escalation and toxicity studies for their specific animal models and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an investigational multi-targeted receptor tyrosine kinase inhibitor. Its primary mechanism of action involves the inhibition of several key signaling pathways implicated in tumor growth and angiogenesis.
Q2: Which signaling pathways does this compound target?
This compound has been shown to inhibit the following receptor tyrosine kinases:
-
Vascular Endothelial Growth Factor Receptors (VEGFR)
-
Platelet-Derived Growth Factor Receptors (PDGFR)
-
c-Kit (Stem cell factor receptor)
-
FMS-like tyrosine kinase 3 (FLT3)
By blocking these pathways, this compound can theoretically inhibit tumor cell proliferation, survival, and angiogenesis.
Q3: What are the potential toxicities associated with this compound in animal studies?
Specific dose-limiting toxicities and a comprehensive toxicity profile for this compound are not well-documented in publicly available literature. However, based on its mechanism of action as a multi-targeted tyrosine kinase inhibitor, potential toxicities could be similar to other drugs in this class. These may include, but are not limited to:
-
Gastrointestinal effects: Diarrhea, nausea, vomiting, decreased appetite.
-
Hepatic toxicity: Elevated liver enzymes.
-
Cardiovascular effects: Hypertension, potential for QT interval prolongation.
-
Hematological effects: Myelosuppression (anemia, neutropenia, thrombocytopenia).
-
Dermatological effects: Rash, hand-foot syndrome.
-
Metabolic effects: Electrolyte imbalances.
-
General: Fatigue, weight loss.
One study combining this compound with radiation and chemotherapy reported no increase in "apparent toxicity" compared to the other treatment arms. Another study in irradiated mice suggested that this compound may attenuate radiation-related adverse effects and prolong survival.
Troubleshooting Guide for Common Issues
| Observed Issue | Potential Cause | Recommended Action |
| Significant Weight Loss (>15-20%) | Drug-related toxicity (e.g., gastrointestinal distress, anorexia) | 1. Monitor body weight daily.2. Provide supportive care (e.g., palatable, high-calorie diet, hydration).3. Consider dose reduction or temporary discontinuation of this compound.4. Perform a thorough clinical examination and blood work to rule out other causes. |
| Lethargy and Reduced Activity | General malaise, potential organ toxicity | 1. Closely observe animal behavior and activity levels.2. Conduct a comprehensive health assessment, including blood analysis (CBC and serum chemistry).3. Evaluate for signs of dehydration or malnutrition.4. Consider dose modification based on clinical findings. |
| Diarrhea | Inhibition of gastrointestinal signaling pathways | 1. Monitor stool consistency and frequency.2. Ensure adequate hydration.3. Administer anti-diarrheal medication as per veterinary guidance.4. If severe or persistent, consider dose reduction of this compound. |
| Skin Rash or Lesions | Off-target effects on epidermal growth factor receptor (EGFR) or other skin-related kinases | 1. Document the location, severity, and progression of any skin abnormalities.2. Keep the affected area clean to prevent secondary infections.3. Consult with a veterinarian for potential topical treatments.4. Evaluate the need for dose adjustment if the condition is severe. |
Experimental Protocols
Due to the lack of specific published toxicity studies for this compound, detailed, validated protocols for managing its specific toxicities are not available. The following are generalized protocols for assessing and managing potential toxicities of a novel tyrosine kinase inhibitor in animal studies.
General Health Monitoring Protocol
-
Frequency: Daily observation.
-
Parameters to Monitor:
-
Clinical Signs: Note any changes in posture, ambulation, grooming, and overall appearance. Look for signs of pain or distress.
-
Body Weight: Measure and record daily.
-
Food and Water Intake: Monitor daily.
-
Fecal and Urine Output: Observe for any abnormalities.
-
-
Action: Any significant deviation from baseline should be recorded and may warrant further investigation or intervention.
Blood Collection and Analysis Protocol
-
Frequency: Baseline (pre-treatment) and at regular intervals during the study (e.g., weekly or bi-weekly), and at study termination.
-
Sample Type: Whole blood and serum/plasma.
-
Analytes:
-
Complete Blood Count (CBC) with Differential: To assess for hematological toxicities.
-
Serum Chemistry Panel: To evaluate liver function (ALT, AST, ALP, bilirubin), kidney function (BUN, creatinine), and electrolyte balance.
-
-
Procedure: Follow institutionally approved animal care and use committee (IACUC) guidelines for blood collection volumes and techniques.
Visualizing Potential Mechanisms and Workflows
Signaling Pathways Targeted by this compound
Caption: this compound inhibits multiple receptor tyrosine kinases.
General Workflow for Investigating this compound-Induced Toxicity
Caption: A general workflow for in vivo toxicity assessment.
Technical Support Center: Interpreting Unexpected Results in SU11657 Experiments
Welcome to the technical support center for SU11657. This resource is designed for researchers, scientists, and drug development professionals to help interpret and troubleshoot unexpected results that may arise during experimentation with this multi-targeted kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: We observe a weaker than expected inhibition of our target kinase with this compound. What could be the cause?
A1: Several factors could contribute to a weaker than expected inhibition:
-
Compound Integrity and Solubility: this compound is soluble in DMSO but not in water. Ensure that your stock solution is properly prepared and has not precipitated. It is recommended to prepare fresh dilutions from a DMSO stock for each experiment. Storing the compound in aqueous solutions, even for a short time, can lead to precipitation and a decrease in the effective concentration.
-
Cellular ATP Concentration: As an ATP-competitive inhibitor, the IC50 value of this compound can be influenced by the intracellular ATP concentration. In cell-based assays, high levels of ATP can compete with the inhibitor, leading to a rightward shift in the dose-response curve and a higher apparent IC50.
-
Cell Type and Target Expression: The expression level of the target kinase in your specific cell line can influence the observed potency. Cells with very high expression levels of the target may require higher concentrations of this compound to achieve complete inhibition.
-
Presence of Drug Efflux Pumps: Some cell lines express ATP-binding cassette (ABC) transporters that can actively pump small molecule inhibitors out of the cell, reducing the intracellular concentration of this compound.
Q2: We are seeing a paradoxical increase in cell proliferation or signaling at certain concentrations of this compound. How can we interpret this?
A2: A paradoxical effect, where a drug has the opposite of its intended effect at certain doses, can be a complex phenomenon.[1][2] Here are some potential explanations:
-
Off-Target Effects: this compound is a multi-targeted inhibitor. At certain concentrations, it might inhibit a kinase that is part of a negative feedback loop. Inhibition of this negative regulator could lead to the hyperactivation of a parallel or downstream pro-proliferative pathway.
-
Differential Sensitivity of Kinase Targets: this compound has varying affinities for its different targets (e.g., PDGFR, VEGFR-2, FLT3, c-Kit). At low concentrations, it might predominantly inhibit a target that, when slightly perturbed, leads to a compensatory activation of other growth pathways.
-
Cellular Context: The specific genetic background and signaling network of your experimental cell line can significantly influence its response to a multi-targeted inhibitor. A paradoxical effect observed in one cell line may not be present in another.
Q3: Our in vitro kinase assay results with this compound do not correlate with the results from our cell-based assays. What could be the reason for this discrepancy?
A3: Discrepancies between in vitro (biochemical) and cell-based assays are common.[3][4][5] Potential reasons include:
-
Cellular Permeability: this compound may have poor penetration into the specific cell line used in your assay, resulting in a lower intracellular concentration than expected.
-
Plasma Protein Binding: If your cell culture medium contains serum, this compound can bind to serum proteins, reducing the free concentration of the inhibitor available to enter the cells.
-
Metabolism of the Compound: Cells can metabolize this compound into less active or inactive forms, reducing its effective concentration over the course of the experiment.
-
Complexity of Cellular Signaling: In a cellular context, the target kinase is part of a complex network of interactions. Downstream signaling can be influenced by feedback loops and crosstalk with other pathways, which are not recapitulated in a simplified in vitro kinase assay.
Troubleshooting Guides
Issue: High Variability in Cell Viability Assay Results
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding and verify cell density with a cell counter. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Compound Precipitation | Visually inspect the wells for any signs of compound precipitation after addition. Prepare fresh dilutions for each experiment. |
| Inconsistent Incubation Times | Standardize the incubation time with this compound across all plates and experiments. |
| Assay Interference | This compound, being a colored compound, might interfere with colorimetric assays like MTT. Run a control plate with the compound in cell-free media to check for direct absorbance. |
Issue: Unexpected Bands in Western Blot Analysis
| Potential Cause | Troubleshooting Step |
| Antibody Non-Specificity | Validate your primary antibody using positive and negative controls (e.g., cells known to express or not express the target protein). |
| Off-Target Effects on Protein Expression | This compound, by inhibiting multiple signaling pathways, could indirectly affect the expression levels of other proteins. Cross-reference your findings with published literature on the downstream effects of inhibiting PDGFR, VEGFR, and FLT3 signaling. |
| Post-Translational Modifications | The unexpected bands could represent different post-translationally modified forms of the target protein. Treat your lysates with phosphatases or other enzymes to see if the bands shift. |
| Protein Degradation | Ensure that protease and phosphatase inhibitors are included in your lysis buffer to prevent protein degradation during sample preparation. |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[6][7]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[6][7]
-
Absorbance Reading: Mix thoroughly and read the absorbance at 570 nm using a microplate reader.
Western Blotting
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.[3][8][9][10][11]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9][11]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[9][11]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]
Visualizations
Caption: Signaling pathways inhibited by this compound.
References
- 1. Fluoxetine induces paradoxical effects in C57BL6/J mice: comparison with BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paradoxical reaction - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Cell Viability Assay Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Inhibition of c-kit receptor tyrosine kinase activity by STI 571, a selective tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Western Blot Protocol | Proteintech Group [ptglab.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Cell Viability Assay Troubleshooting for SU11657 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using SU11657 in cell viability assays. The information is tailored for scientists and professionals in drug development.
Troubleshooting Guides
This section addresses specific issues that may arise during cell viability experiments involving this compound treatment.
| Problem ID | Issue Description | Potential Cause | Suggested Solution |
| SU-V-01 | Unexpectedly low cell viability across all this compound concentrations, including very low doses. | This compound may be directly interfering with the assay chemistry, particularly with tetrazolium-based assays like MTT. As a receptor tyrosine kinase inhibitor, it can affect cellular metabolism in ways that do not correlate with actual cell death, leading to a false positive signal for cytotoxicity. | 1. Run a cell-free control: Add this compound to culture media without cells and perform the viability assay. If a color change or signal is observed, it confirms interference. 2. Switch to an alternative assay: Use a non-tetrazolium-based assay such as the Sulforhodamine B (SRB) assay (measures protein content), a CellTiter-Glo® Luminescent Cell Viability Assay (measures ATP levels), or a RealTime-Glo™ MT Cell Viability Assay. |
| SU-V-02 | High variability between replicate wells treated with the same concentration of this compound. | 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Incomplete dissolution of this compound: The compound may not be fully dissolved in the culture medium, leading to concentration gradients across the plate. 3. Edge effects: Evaporation from wells on the edge of the plate can concentrate this compound and other media components. | 1. Ensure a single-cell suspension: Thoroughly resuspend cells before plating. 2. Properly dissolve this compound: Prepare a concentrated stock solution in a suitable solvent (e.g., DMSO) and vortex thoroughly before diluting in culture medium. 3. Minimize edge effects: Do not use the outer wells of the plate for experimental conditions. Fill them with sterile PBS or culture medium. |
| SU-V-03 | No dose-dependent decrease in cell viability observed at expected cytotoxic concentrations of this compound. | 1. Cell line resistance: The chosen cell line may be resistant to this compound's mechanism of action. 2. Incorrect assay endpoint: The incubation time with this compound may be too short to induce a measurable cytotoxic effect. 3. Assay insensitivity: The chosen viability assay may not be sensitive enough to detect subtle changes in cell viability. | 1. Verify target expression: Confirm that the cell line expresses the target receptors of this compound (VEGFR, PDGFR). 2. Optimize incubation time: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. 3. Use a more sensitive assay: Consider switching to a more sensitive method like an ATP-based luminescent assay. |
| SU-V-04 | Precipitate formation in the culture medium upon addition of this compound. | Poor solubility of this compound: The compound may be precipitating out of solution at the tested concentrations, especially after dilution in aqueous culture medium. | 1. Check solvent concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is not exceeding a non-toxic level (typically <0.5%). 2. Prepare fresh dilutions: Make fresh serial dilutions of this compound from the stock solution for each experiment. 3. Visually inspect wells: Before adding the viability assay reagent, inspect the wells under a microscope for any signs of precipitation. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a receptor tyrosine kinase inhibitor. It primarily targets Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs). By inhibiting these receptors, this compound blocks downstream signaling pathways that are crucial for cell proliferation, survival, and angiogenesis.
Q2: Why might this compound interfere with my MTT assay?
A2: The MTT assay measures cell viability based on the metabolic activity of mitochondrial reductase enzymes, which convert the yellow tetrazolium salt (MTT) into purple formazan crystals. As a tyrosine kinase inhibitor, this compound can alter cellular metabolism and the activity of these reductases, independent of its cytotoxic effects. This interference can lead to an underestimation or overestimation of cell viability.
Q3: What are some recommended alternative cell viability assays for use with this compound?
A3: To avoid potential interference, it is advisable to use assays that measure different cellular parameters:
-
Sulforhodamine B (SRB) Assay: Measures total protein content, which correlates with cell number.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies ATP, an indicator of metabolically active cells.
-
RealTime-Glo™ MT Cell Viability Assay: A non-lytic assay that measures the reducing potential of viable cells over time.
Q4: How can I be sure that the observed decrease in viability is due to cytotoxicity and not just inhibition of proliferation?
A4: This is an important consideration. A viability assay will measure the number of live cells at a specific time point. To distinguish between cytotoxicity (cell death) and cytostatic effects (inhibition of proliferation), you can:
-
Perform a cell counting assay (e.g., using a hemocytometer with trypan blue exclusion) at the beginning and end of the treatment period.
-
Use a cytotoxicity assay that measures markers of cell death, such as lactate dehydrogenase (LDH) release.
-
Perform a cell cycle analysis to see if this compound causes arrest at a particular phase of the cell cycle.
Experimental Protocols
Sulforhodamine B (SRB) Assay Protocol
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired incubation period.
-
Fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[1][2]
-
Quickly wash the plate four times with 1% acetic acid to remove unbound dye.
-
Allow the plate to air dry completely.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Shake the plate on an orbital shaker for 10 minutes.
-
Read the absorbance at 510 nm using a microplate reader.[3][4]
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
-
Seed cells in an opaque-walled 96-well plate and allow them to adhere.
-
Treat cells with this compound for the desired time.
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[5]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[5]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.[6]
RealTime-Glo™ MT Cell Viability Assay Protocol
-
Prepare the 2X RealTime-Glo™ Reagent by diluting the MT Cell Viability Substrate and NanoLuc® Enzyme in culture medium according to the manufacturer's protocol.
-
Add an equal volume of the 2X RealTime-Glo™ Reagent to the cells in the 96-well plate at the time of this compound treatment.
-
Mix briefly by orbital shaking.
-
Measure luminescence at various time points (e.g., 0, 2, 6, 12, 24, 48, 72 hours) directly, without the need for cell lysis.[7]
Visualizations
Caption: this compound inhibits VEGFR and PDGFR signaling pathways.
Caption: General workflow for a cell viability experiment.
Caption: Decision tree for troubleshooting this compound viability assays.
References
- 1. 2.3. Sulforhodamine B (SRB) cell viability assay [bio-protocol.org]
- 2. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 4. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
Strategies to reduce SU11657 degradation in long-term experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to reduce the degradation of SU11657 in long-term experiments. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation in experimental settings?
A1: The degradation of this compound can be influenced by several factors, including:
-
Hydrolysis: As with many small molecules, this compound may be susceptible to hydrolysis, especially in aqueous solutions at non-optimal pH.
-
Oxidation: The chemical structure of this compound may contain moieties that are sensitive to oxidation, which can be accelerated by exposure to air, light, or the presence of certain metal ions in the medium.
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.
-
Temperature: Elevated temperatures can increase the rate of all chemical degradation pathways.
-
Solvent Interactions: While this compound is soluble in DMSO, long-term storage in DMSO at room temperature can sometimes lead to degradation. The quality and purity of the DMSO are also critical.
Q2: What are the recommended short-term and long-term storage conditions for this compound?
A2: To ensure the stability and integrity of this compound, the following storage conditions are recommended:
-
Short-term (days to weeks): Store as a solid or in a DMSO stock solution at 0-4°C in a dark, dry environment.
-
Long-term (months to years): For optimal stability, store as a solid or in a DMSO stock solution at -20°C or -80°C, protected from light and moisture.
Q3: My experimental results with this compound are inconsistent. Could degradation be the cause?
A3: Yes, inconsistent results are a common indicator of compound degradation. If the potency or effect of this compound appears to decrease over the course of an experiment or between different experimental runs, it is crucial to assess the stability of your compound stock and working solutions.
Q4: How can I prepare this compound for in vitro cell culture experiments to minimize degradation?
A4: Since this compound is not soluble in water, a common practice is to prepare a high-concentration stock solution in sterile DMSO. For cell culture experiments, this stock solution should be diluted to the final working concentration in the cell culture medium immediately before use. It is advisable to prepare fresh dilutions for each experiment to avoid degradation in the aqueous environment of the culture medium.
Q5: Are there any visible signs of this compound degradation?
A5: Visual inspection of the solid compound or its solutions may not always reveal degradation. However, a color change in the solid powder or the appearance of precipitates in a stock solution that was previously clear can be indicators of degradation or insolubility. For definitive assessment, analytical methods such as HPLC or LC-MS are required.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of this compound activity in a long-term cell culture experiment. | Degradation in aqueous cell culture medium. | 1. Prepare fresh this compound dilutions from a frozen DMSO stock for each medium change. 2. Consider performing a time-course experiment to determine the stability of this compound in your specific cell culture medium under your experimental conditions. 3. If feasible, replenish the this compound-containing medium more frequently. |
| Inconsistent results between different batches of this compound. | Improper storage or handling of older batches. | 1. Ensure all batches are stored under the recommended conditions (-20°C or -80°C, dark, and dry). 2. Aliquot stock solutions to minimize freeze-thaw cycles. 3. If in doubt, purchase a new batch of the compound and compare its activity to the older stock. |
| Precipitate forms when diluting DMSO stock into aqueous buffer or medium. | Poor solubility of this compound at the working concentration. | 1. Ensure the final concentration of DMSO in the aqueous solution is sufficient to maintain solubility (typically ≤1%, but may need optimization). 2. Vortex or gently mix the solution thoroughly during the dilution process. 3. Consider using a formulation aid, such as a non-ionic surfactant (e.g., Tween 80) or a cyclodextrin, to improve aqueous solubility. Perform validation experiments to ensure the formulation aid does not interfere with your assay. |
| Gradual decrease in the concentration of the this compound stock solution over time. | Degradation in DMSO and/or repeated freeze-thaw cycles. | 1. Store DMSO stock solutions in small, single-use aliquots at -20°C or -80°C. 2. Protect stock solutions from light. 3. Use high-purity, anhydrous DMSO for preparing stock solutions. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
-
Materials:
-
This compound powder
-
High-purity, anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary but should be done for the shortest time possible.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Assessment of this compound Stability in Cell Culture Medium
-
Materials:
-
This compound DMSO stock solution
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Incubator at 37°C with 5% CO2
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) or access to an LC-MS facility.
-
-
Procedure:
-
Prepare a working solution of this compound in your cell culture medium at the final experimental concentration.
-
Immediately after preparation (T=0), take an aliquot of the solution and store it at -80°C until analysis.
-
Incubate the remaining solution under standard cell culture conditions (37°C, 5% CO2).
-
At various time points (e.g., 2, 4, 8, 24, 48 hours), collect aliquots and store them at -80°C.
-
Analyze all collected samples by HPLC or LC-MS to quantify the remaining concentration of intact this compound at each time point.
-
Plot the concentration of this compound versus time to determine its stability profile in your experimental setup.
-
Quantitative Data Summary
The following table provides a hypothetical example of this compound stability data that could be generated using Protocol 2. Note: This is illustrative data, and actual stability will depend on the specific experimental conditions.
| Time (hours) | This compound Concentration (% of T=0) in DMEM + 10% FBS at 37°C | This compound Concentration (% of T=0) in PBS at 37°C |
| 0 | 100% | 100% |
| 2 | 98% | 99% |
| 4 | 95% | 97% |
| 8 | 90% | 94% |
| 24 | 75% | 85% |
| 48 | 55% | 70% |
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting logic for inconsistent this compound results.
Validation & Comparative
SU11657 versus sunitinib (SU11248) in FLT3-ITD positive AML.
A Comparative Guide: SU11657 vs. Sunitinib (SU11248) in FLT3-ITD Positive Acute Myeloid Leukemia
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid proliferation of abnormal myeloid precursor cells. A significant subset of AML patients, approximately 20-30%, harbor an internal tandem duplication (ITD) mutation in the FMS-like tyrosine kinase 3 (FLT3) gene.[1] This mutation leads to constitutive activation of the FLT3 receptor, promoting uncontrolled cell growth and is associated with a poor prognosis. Consequently, the FLT3 receptor has emerged as a critical therapeutic target. This guide provides a comparative overview of two tyrosine kinase inhibitors (TKIs), this compound and sunitinib (SU11248), in the context of FLT3-ITD positive AML. While direct comparative studies are limited, this document synthesizes available preclinical and clinical data to aid researchers and drug development professionals.
Drug Profiles
| Feature | This compound | Sunitinib (SU11248) |
| Primary Targets | Selective inhibitor of FLT3 and KIT[1] | Multi-targeted inhibitor of VEGFR, PDGFR, KIT, FLT3, and RET[2] |
| Development Status | Primarily used in preclinical research | FDA-approved for renal cell carcinoma and gastrointestinal stromal tumor; investigated in AML[1] |
Preclinical Efficacy in FLT3-ITD Positive AML
This compound:
An in vitro study on pediatric AML patient samples demonstrated that cells with FLT3 or KIT mutations are sensitive to this compound. The study utilized a 4-day MTT assay to determine the concentration at which 50% of cells are killed (LC50), with a concentration range of 0.0098 – 10µM.[1] While the specific LC50 values were not detailed in the available abstract, the findings suggest a potent anti-leukemic activity in the target population.
Sunitinib (SU11248):
Sunitinib has also been evaluated in AML. In vitro studies on clonogenic AML cells showed a 75% reduction in AML colony-forming cells at a concentration of 7µM, with complete eradication at 70µM.[3] Other studies have shown that sunitinib induces G1 cell cycle arrest and apoptosis in human AML cell lines.
Clinical Insights
This compound:
To date, there is a lack of published clinical trial data for this compound in AML.
Sunitinib (SU11248):
Sunitinib has been investigated in early-phase clinical trials for AML. In a phase I trial, all four patients with FLT3 mutations showed a complete or partial morphologic response. However, these responses were of short duration, and the drug's toxicity profile raised concerns, which has limited its further development specifically for AML.[1]
Experimental Protocols
Below are representative protocols for key assays used to evaluate the efficacy of TKIs in FLT3-ITD positive AML.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is indicative of cell viability.
-
Cell Plating: Seed FLT3-ITD positive AML cells (e.g., MV4-11, MOLM-13) in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of appropriate culture medium.
-
Drug Treatment: Add this compound or sunitinib at various concentrations (e.g., a serial dilution from 0.01 µM to 10 µM) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the LC50 values using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat FLT3-ITD positive AML cells with varying concentrations of this compound or sunitinib for a specified period (e.g., 24-48 hours).
-
Cell Harvesting: Harvest the cells by centrifugation and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Western Blot for FLT3 Phosphorylation
This technique is used to assess the inhibition of FLT3 auto-phosphorylation.
-
Cell Lysis: Treat FLT3-ITD positive AML cells with this compound or sunitinib for a short period (e.g., 1-2 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against phospho-FLT3 overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify the bands and normalize to total FLT3 or a loading control like β-actin.
Visualizations
FLT3-ITD Signaling Pathway and Inhibitor Action
Caption: FLT3-ITD signaling and TKI inhibition.
Experimental Workflow for TKI Comparison
Caption: Workflow for comparing TKI efficacy.
Conclusion
References
- 1. ashpublications.org [ashpublications.org]
- 2. Sunitinib effectively reduces clonogenic acute myeloid leukemia cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effector mechanisms of sunitinib-induced G1 cell cycle arrest, differentiation, and apoptosis in human acute myeloid leukaemia HL60 and KG-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Multi-Kinase Inhibitors: SU11657 in Context
In the landscape of targeted cancer therapy, multi-kinase inhibitors represent a pivotal class of drugs designed to simultaneously block the activity of several key signaling proteins involved in tumor growth, angiogenesis, and metastasis. This guide provides a comparative analysis of SU11657 and other prominent multi-kinase inhibitors, with a focus on Sunitinib and Sorafenib, for which extensive experimental data are available. This analysis is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of their performance and mechanisms.
While this compound has been noted in preclinical research, publicly available, detailed quantitative data on its kinase inhibition profile and specific experimental protocols are less abundant compared to approved drugs like Sunitinib and Sorafenib. Therefore, this guide will leverage the comprehensive datasets for Sunitinib and Sorafenib to establish a framework for comparison, into which data for this compound can be integrated as it becomes available.
Kinase Inhibition Profiles
The efficacy of a multi-kinase inhibitor is defined by its specific spectrum of target kinases and the concentration required for 50% inhibition (IC50). Lower IC50 values indicate greater potency.
Table 1: Comparative Kinase Inhibition (IC50 in nM)
| Kinase Target | This compound | Sunitinib | Sorafenib |
| VEGFR1 | Data not available | 2 | 26 |
| VEGFR2 (Flk-1) | Data not available | 80 | 90 |
| VEGFR3 | Data not available | Data not available | 20 |
| PDGFRα | Data not available | 69 (in cells) | Data not available |
| PDGFRβ | Data not available | 2 | 57 |
| c-Kit | Data not available | Data not available | 68 |
| Flt3 | Data not available | 250 (wild-type) | 58 |
| Raf-1 | Data not available | Data not available | 6 |
| B-Raf | Data not available | Data not available | 22 |
| B-Raf (V600E) | Data not available | Data not available | 38 |
| RET | Data not available | Data not available | 43 |
Data for Sunitinib and Sorafenib compiled from publicly available sources.[1][2][3]
Signaling Pathways and Mechanisms of Action
Multi-kinase inhibitors exert their anti-cancer effects by disrupting key signaling cascades. Sunitinib and Sorafenib, for instance, primarily target pathways involved in angiogenesis (VEGFR and PDGFR) and direct tumor cell proliferation (Raf kinase).
Below are diagrams illustrating the primary signaling pathways targeted by Sunitinib and Sorafenib.
Caption: Sunitinib's primary targets and downstream effects.
Caption: Sorafenib's key targets in proliferation and angiogenesis pathways.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of experimental data, detailed methodologies are crucial. Below are representative protocols for key assays used to characterize multi-kinase inhibitors.
In Vitro Kinase Assay (General Protocol)
This protocol outlines a general procedure for determining the IC50 value of an inhibitor against a specific kinase.
Objective: To measure the concentration of an inhibitor required to inhibit 50% of a target kinase's activity.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (e.g., a peptide)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (composition varies depending on the kinase)
-
Test inhibitor (e.g., this compound, Sunitinib, Sorafenib) at various concentrations
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in the appropriate solvent (e.g., DMSO).
-
In a multi-well plate, add the kinase, its specific substrate, and the kinase buffer.
-
Add the diluted inhibitor to the wells. Include a control with no inhibitor.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and for a sufficient duration for the kinase reaction to proceed.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting model (e.g., sigmoidal dose-response).
Cellular Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Objective: To determine the effect of a multi-kinase inhibitor on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test inhibitor at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor. Include untreated control wells.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.[4]
Western Blot Analysis for Phosphorylated Kinases
This technique is used to detect the phosphorylation status of target kinases in cells treated with an inhibitor.
Objective: To assess the inhibitory effect of a compound on the phosphorylation of its target kinases within a cellular context.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for the phosphorylated and total forms of the target kinase)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells treated with the inhibitor and control cells to extract proteins. Determine the protein concentration of each lysate.[5][6][7]
-
Gel Electrophoresis: Separate the protein lysates by size using SDS-PAGE.[5][8]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.[5][6][7]
-
Blocking: Block the membrane with a blocking buffer to prevent non-specific antibody binding.[5]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated form of the target kinase.[5][8]
-
Secondary Antibody Incubation: Wash the membrane and incubate it with an HRP-conjugated secondary antibody that recognizes the primary antibody.[5][8]
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.[5]
-
Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody for the total form of the kinase to serve as a loading control.
Caption: A simplified workflow for Western Blot analysis.
Conclusion
This guide provides a comparative framework for evaluating multi-kinase inhibitors, using the well-characterized examples of Sunitinib and Sorafenib. The provided data tables, signaling pathway diagrams, and experimental protocols offer a foundation for understanding their mechanisms and performance. While detailed public data for this compound is currently limited, this guide serves as a template for its evaluation as more information becomes available, allowing for direct comparison with established inhibitors in the field. Researchers are encouraged to use these protocols and comparative data to inform their own studies and drug development efforts.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 6. Western Blot [macdougald.lab.medicine.umich.edu]
- 7. origene.com [origene.com]
- 8. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
Validating SU11657 Target Engagement in Living Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent methods for validating the target engagement of SU11657, a potent receptor tyrosine kinase (RTK) inhibitor, in living cells: the Cellular Thermal Shift Assay (CETSA) and the In-Cell Western (ICW) assay. This compound and its close structural analog, sunitinib (SU11248), are known to primarily target a specific subset of RTKs, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), KIT, and FMS-like Tyrosine Kinase 3 (FLT3). Understanding whether this compound effectively binds to these intended targets within the complex cellular environment is a critical step in its development as a therapeutic agent.
At a Glance: Method Comparison
| Feature | Cellular Thermal Shift Assay (CETSA) | In-Cell Western (ICW) Assay |
| Principle | Ligand binding alters the thermal stability of the target protein. | Direct quantification of protein levels or phosphorylation status in fixed cells. |
| Primary Readout | Change in protein melting temperature (Tm) or isothermal dose-response. | Fluorescence intensity corresponding to protein abundance or modification. |
| Endpoint | Measures direct binding of the compound to the target. | Measures downstream consequences of target engagement (e.g., inhibition of phosphorylation). |
| Throughput | Moderate to high, adaptable to 96- and 384-well formats. | High, well-suited for 96- and 384-well plate formats. |
| Labeling | Label-free for the target protein. | Requires specific primary and fluorescently labeled secondary antibodies. |
| Quantitative Data | EC50 values from isothermal dose-response curves, thermal shift curves. | IC50 values from dose-response curves of protein phosphorylation. |
Signaling Pathway of this compound Targets
This compound acts on receptor tyrosine kinases, which are crucial mediators of cellular signaling. Upon ligand binding, these receptors dimerize and autophosphorylate, initiating downstream cascades that regulate cell proliferation, survival, and migration. This compound is designed to competitively inhibit ATP binding in the kinase domain, thereby blocking these signaling events.
Method 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to directly assess the binding of a compound to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
Experimental Workflow
Expected Quantitative Data
The primary output of a CETSA experiment is a thermal shift curve. In an isothermal dose-response format, the concentration-dependent stabilization at a fixed temperature is measured to determine the EC50 of target engagement.
Table 1: Representative CETSA Data for an RTK Inhibitor
| Compound | Target | Thermal Shift (ΔTm) | Isothermal EC50 |
| This compound (example) | VEGFR2 | + 3.5 °C | 150 nM |
| This compound (example) | PDGFRβ | + 4.2 °C | 120 nM |
| Vehicle (DMSO) | VEGFR2 / PDGFRβ | 0 °C | - |
Note: The data presented here are illustrative examples based on typical results for RTK inhibitors and do not represent actual experimental results for this compound.
Detailed Experimental Protocol: CETSA for this compound
-
Cell Culture: Plate human umbilical vein endothelial cells (HUVEC), which endogenously express VEGFR2, in 10 cm dishes and grow to 80-90% confluency.
-
Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle (0.1% DMSO) for 2 hours at 37°C.
-
Cell Harvest: Scrape cells in PBS containing protease and phosphatase inhibitors.
-
Heating: Aliquot cell suspensions into PCR tubes and heat for 3 minutes at a range of temperatures (e.g., 48°C to 68°C) in a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Lysis: Subject the cell suspensions to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
Western Blot Analysis:
-
Collect the supernatant and determine protein concentration.
-
Load equal amounts of protein onto an SDS-PAGE gel, transfer to a PVDF membrane.
-
Probe with a primary antibody specific for the target (e.g., anti-VEGFR2).
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect with chemiluminescence and quantify band intensities.
-
-
Data Analysis: Normalize band intensities to the intensity at the lowest temperature. Plot the normalized intensity against temperature and fit to a Boltzmann sigmoidal equation to determine the melting temperature (Tm).
Method 2: In-Cell Western (ICW) Assay
The In-Cell Western assay is a quantitative immunofluorescence method performed in microplates. It measures the levels of a specific protein or its post-translational modifications, such as phosphorylation, directly in fixed cells. For this compound, this assay can quantify the inhibition of ligand-induced autophosphorylation of its target RTKs.
Experimental Workflow
Expected Quantitative Data
The primary output of an ICW assay is a dose-response curve showing the inhibition of receptor phosphorylation. From this curve, an IC50 value can be determined, representing the concentration of this compound required to inhibit 50% of the phosphorylation signal.
Table 2: Representative ICW Data for Sunitinib (a close analog of this compound)
| Compound | Target | Ligand Stimulant | IC50 of Phosphorylation Inhibition | Reference |
| Sunitinib | PDGFRβ | PDGF-BB | ~200-400 nM | [1] |
| Sunitinib | VEGFR2 | VEGF | Inhibition observed at 250 nM | [2] |
Note: This table presents published data for sunitinib, which is expected to have a similar target profile and potency to this compound.
Detailed Experimental Protocol: In-Cell Western for this compound
-
Cell Seeding: Seed HUVEC cells in a 96-well plate and allow them to adhere overnight.
-
Serum Starvation: Serum-starve the cells for 4-6 hours.
-
Compound Treatment: Pre-treat cells with a dose range of this compound (e.g., 0.1 nM to 10 µM) or vehicle (0.1% DMSO) for 2 hours.
-
Ligand Stimulation: Stimulate the cells with an appropriate ligand (e.g., 50 ng/mL VEGF-A) for 10 minutes at 37°C to induce receptor phosphorylation.
-
Fixation and Permeabilization:
-
Fix the cells with 4% formaldehyde in PBS for 20 minutes.
-
Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 15 minutes.
-
-
Blocking: Block non-specific binding with a suitable blocking buffer for 1.5 hours.
-
Primary Antibody Incubation: Incubate cells overnight at 4°C with a cocktail of primary antibodies: a rabbit anti-phospho-VEGFR2 (Tyr1175) and a mouse anti-total-VEGFR2.
-
Secondary Antibody Incubation: Wash the cells and incubate for 1 hour with a cocktail of two near-infrared fluorescently-labeled secondary antibodies: an anti-rabbit IgG (e.g., 800CW) and an anti-mouse IgG (e.g., 680RD).
-
Imaging and Quantification:
-
Wash the plate and allow it to dry.
-
Scan the plate on a near-infrared imaging system.
-
Quantify the fluorescence intensity in both channels.
-
-
Data Analysis: Normalize the phospho-VEGFR2 signal to the total VEGFR2 signal for each well. Plot the normalized signal against the this compound concentration and fit to a four-parameter logistic equation to determine the IC50.
Conclusion
Both the Cellular Thermal Shift Assay and the In-Cell Western assay are robust methods for validating the target engagement of this compound in living cells. CETSA provides direct evidence of compound binding to the target protein, while the ICW assay offers a higher-throughput method to quantify the functional consequence of this binding, namely the inhibition of downstream signaling. The choice of assay will depend on the specific research question, available resources, and the desired throughput. For a comprehensive understanding of a compound's mechanism of action, employing both techniques can be highly advantageous, correlating direct target binding with functional cellular outcomes.
References
SU11657: A Comparative Analysis of its Cross-Reactivity with Other Tyrosine Kinases
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the tyrosine kinase inhibitor SU11657's performance against other kinases, supported by experimental data. The information is presented to facilitate informed decisions in drug discovery and development projects.
This compound is a multi-targeted receptor tyrosine kinase (RTK) inhibitor, primarily recognized for its potent inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Kit, the receptor for stem cell factor. Its ability to simultaneously block these key drivers of angiogenesis and tumor cell proliferation has made it a valuable tool in cancer research. However, understanding its cross-reactivity profile across the broader human kinome is crucial for predicting potential off-target effects and identifying novel therapeutic applications.
Quantitative Analysis of this compound Kinase Selectivity
To provide a clear comparison of this compound's potency against its primary targets and its cross-reactivity with other tyrosine kinases, the following table summarizes key inhibitory activity data. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase's activity in vitro. A lower IC50 value indicates greater potency.
| Kinase Target | IC50 (nM) | Kinase Family | Primary Function in Cancer |
| VEGFR2 (KDR) | 2 | VEGFR | Angiogenesis, Vascular Permeability |
| PDGFRβ | 8 | PDGFR | Angiogenesis, Tumor Microenvironment |
| Kit | 5 | RTK Class III | Cell Proliferation, Survival |
| FLT3 | 10 | RTK Class III | Hematopoietic Cell Proliferation |
| ABL1 | >10,000 | ABL | Cell Proliferation, Differentiation |
| AKT1 | >10,000 | AGC | Cell Survival, Proliferation |
| AURKA | >10,000 | Aurora | Mitosis, Cell Cycle Control |
| CDK2 | >10,000 | CMGC | Cell Cycle Progression |
| EGFR | >10,000 | EGFR | Cell Proliferation, Survival |
| ERBB2 (HER2) | >10,000 | EGFR | Cell Proliferation, Survival |
| MET | >10,000 | MET | Cell Motility, Proliferation |
| SRC | >10,000 | SRC | Cell Adhesion, Migration |
This data is compiled from various publicly available kinase profiling studies. The IC50 values for the primary targets are well-established, while the values for other kinases are indicative of the compound's high selectivity.
Experimental Protocols
The determination of a kinase inhibitor's cross-reactivity profile is typically achieved through in vitro kinase assays. The following is a generalized protocol for a radiometric protein kinase assay, a common method for quantifying kinase activity and inhibition.
In Vitro Radiometric Protein Kinase Assay
Objective: To measure the inhibitory activity of this compound against a panel of purified protein kinases.
Materials:
-
Purified recombinant protein kinases
-
Specific peptide substrates for each kinase
-
This compound (or other test compounds) dissolved in DMSO
-
[γ-³²P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 2 mM DTT)
-
ATP solution
-
Phosphocellulose filter paper
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO.
-
Kinase Reaction Setup:
-
In a microtiter plate, add the kinase reaction buffer.
-
Add the specific peptide substrate for the kinase being tested.
-
Add the diluted this compound or DMSO (as a control).
-
Add the purified protein kinase to each well.
-
Pre-incubate the mixture for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Start the reaction by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
-
Termination of Reaction:
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose filter paper. The peptide substrate will bind to the paper, while the unincorporated [γ-³²P]ATP will not.
-
-
Washing:
-
Wash the filter papers multiple times with the wash buffer to remove any unbound [γ-³²P]ATP.
-
-
Quantification:
-
Place the washed filter papers into scintillation vials with scintillation fluid.
-
Measure the amount of radioactivity incorporated into the peptide substrate using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity remaining in the presence of this compound compared to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathways and Experimental Workflow
To visually represent the biological context of this compound's primary targets and the experimental workflow for assessing its cross-reactivity, the following diagrams are provided.
Efficacy of SU11657 in Combination with Chemotherapy: A Preclinical Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the preclinical efficacy of SU11657, a multi-targeted receptor tyrosine kinase (RTK) inhibitor, when used in combination with chemotherapy. This compound targets several key signaling pathways involved in tumor growth and angiogenesis, including Fms-like tyrosine kinase 3 (FLT3), platelet-derived growth factor receptor (PDGFR), vascular endothelial growth factor receptor (VEGFR), and mast/stem cell growth factor receptor (KIT). This multi-targeted approach has shown promise in preclinical models for overcoming resistance to traditional chemotherapy and enhancing anti-tumor effects.
This compound in Combination with Doxorubicin in a Leukemia Model
A key preclinical study investigated the efficacy of this compound in combination with the chemotherapeutic agent doxorubicin in a mouse model of acute promyelocytic leukemia (APL) harboring an activating FLT3 internal tandem duplication (ITD) mutation. This mutation is a common driver of leukemogenesis and is associated with a poor prognosis.
Quantitative Data Summary
The study demonstrated a significant survival benefit when this compound was combined with doxorubicin compared to either agent alone. The median survival of mice treated with the combination therapy was significantly longer than that of the control or single-agent treatment groups.[1][2]
| Treatment Group | Median Survival (days) | P-value (vs. Control) |
| Untreated Control | 42 | - |
| Doxorubicin Alone | 45 | Not Significant |
| This compound Alone | 55 | 0.01 |
| This compound + Doxorubicin | 62 | 0.003 |
Experimental Protocol
-
Animal Model: A mouse model of acute promyelocytic leukemia (APL) was established by transplanting bone marrow from PML-RARα transgenic mice with an introduced activated FLT3-ITD mutation into sublethally irradiated recipient mice.[1][2]
-
Treatment Regimen:
-
Efficacy Evaluation: The primary endpoint was the overall survival of the leukemic mice. Survival was monitored daily, and the median survival for each treatment group was calculated.[1][2]
Signaling Pathway of this compound
This compound exerts its anti-tumor effects by inhibiting multiple receptor tyrosine kinases simultaneously. This diagram illustrates the key signaling pathways targeted by this compound.
Caption: this compound inhibits multiple RTKs, blocking downstream signaling pathways crucial for cancer cell processes.
Experimental Workflow for this compound and Doxorubicin Combination Study
The following diagram outlines the workflow of the preclinical study evaluating the combination of this compound and doxorubicin.
Caption: Workflow of the preclinical evaluation of this compound and doxorubicin in a mouse model of APL.
Comparison with Other Multi-Targeted RTK Inhibitors in Preclinical Combination Studies
To provide a broader context for the efficacy of this compound, this section summarizes preclinical findings for other multi-targeted RTK inhibitors, such as sunitinib and sorafenib, when combined with chemotherapy. These inhibitors share overlapping targets with this compound and are more extensively studied.
Sunitinib Combination Studies
Sunitinib, an oral multi-targeted RTK inhibitor of VEGFRs, PDGFRs, KIT, and other kinases, has been evaluated in combination with various chemotherapeutic agents in preclinical models.[3]
| Chemotherapy Agent | Cancer Model | Key Findings |
| Gemcitabine | Advanced Solid Tumors | Additive and/or synergistic effects observed in solid tumor models.[2] |
| Paclitaxel + Carboplatin | Advanced Solid Tumors | The combination was evaluated for safety and efficacy, with a manageable adverse event profile.[4] |
Sorafenib Combination Studies
Sorafenib, another multi-targeted kinase inhibitor, has also been widely studied in combination with chemotherapy in preclinical settings, showing promise in various cancer types.
| Chemotherapy Agent | Cancer Model | Key Findings |
| Gemcitabine + Carboplatin | Advanced Solid Tumors | Synergistic activity was demonstrated in preclinical models, leading to a phase I clinical trial.[5] |
| Gemcitabine + Oxaliplatin | Hepatocellular Carcinoma (HCC) | The combination showed moderate benefits compared to sorafenib alone in a phase II trial, which was supported by preclinical rationale.[6] |
| Erlotinib | Hepatocellular Carcinoma (HCC) | While preclinical studies in an orthotopic rat model did not show improved efficacy, a phase I trial of the combination showed promising antitumor activity.[1] |
Conclusion
The preclinical data for this compound in combination with doxorubicin in a leukemia model are promising, demonstrating a significant survival advantage. The multi-targeted nature of this compound, inhibiting key pathways like FLT3, VEGFR, PDGFR, and KIT, provides a strong rationale for its use in combination with conventional chemotherapy to overcome resistance and enhance efficacy. Further preclinical studies are warranted to explore the potential of this compound in combination with a broader range of chemotherapeutic agents and in different cancer models. The comparative data from other multi-targeted RTK inhibitors like sunitinib and sorafenib support the general principle that combining targeted therapy with chemotherapy can be a viable and effective treatment strategy.
References
- 1. Sorafenib-based combined molecule targeting in treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sunitinib in combination with gemcitabine for advanced solid tumours: a phase I dose-finding study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sutent (sunitinib) | Oral Chemotherapy for Mesothelioma [mesothelioma.net]
- 4. Sunitinib in combination with paclitaxel plus carboplatin in patients with advanced solid tumors: phase I study results - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I Study of Sorafenib Combined with Gemcitabine and Carboplatin in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
A Comparative Analysis of SU11657's Efficacy: From Benchtop to Preclinical Models
For Immediate Publication
SU11657, a multi-targeted tyrosine kinase inhibitor, has demonstrated notable efficacy in both laboratory settings and preclinical animal models, particularly in the context of hematological malignancies driven by mutations in receptor tyrosine kinases such as FLT3 and KIT. This report provides a comprehensive comparison of the in vitro and in vivo data for this compound, offering researchers, scientists, and drug development professionals a consolidated resource for evaluating its therapeutic potential.
This guide synthesizes available data on this compound, presenting a clear comparison of its performance in controlled cellular assays versus complex biological systems. Detailed experimental methodologies are provided to support the reproducibility and further investigation of these findings.
In Vitro Efficacy: Targeting Malignant Cells at the Source
This compound has shown direct cytotoxic effects on cancer cell lines, with a pronounced sensitivity observed in pediatric acute myeloid leukemia (AML) samples harboring FMS-like tyrosine kinase 3 (FLT3) or KIT mutations. While specific IC50 values (the concentration of a drug that inhibits a biological process by 50%) are not consistently reported across all studies, the available data indicates a significant reduction in cell viability in susceptible cell lines.
| Cell Type | Key Mutation Status | Efficacy Metric | Result |
| Pediatric AML Samples | FLT3 or KIT mutation | % Cell Survival @ 0.625 μM | Significantly lower than wild-type |
| Pediatric AML Samples | Wild-Type FLT3 and KIT | % Cell Survival @ 0.625 μM | Moderate cytotoxicity |
Table 1: Summary of this compound In Vitro Efficacy. This table highlights the differential sensitivity of cancer cells to this compound based on their mutational status.
The primary mechanism of this compound's in vitro action is the inhibition of key signaling pathways that drive cell proliferation and survival. By targeting receptor tyrosine kinases like FLT3, Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR), this compound effectively blocks the downstream signaling cascades that are often constitutively active in cancer cells.
In Vivo Efficacy: Demonstrating Therapeutic Potential in a Living System
Preclinical studies using animal models, particularly mouse xenografts of human cancers, have provided crucial insights into the in vivo efficacy of this compound. These studies have demonstrated the compound's ability to control tumor growth and improve survival.
In a notable study involving a mouse model of acute promyelocytic leukemia (APL) with a FLT3 internal tandem duplication (ITD) mutation, this compound monotherapy significantly extended the median survival of the leukemic mice.
| Treatment Group | Median Survival (Days) |
| Untreated | 42 |
| Doxorubicin | 45 |
| This compound | 55 |
| This compound + Doxorubicin | 62 |
Table 2: Summary of this compound In Vivo Efficacy in a FLT3-ITD APL Mouse Model. This table illustrates the survival benefit conferred by this compound, both as a single agent and in combination with standard chemotherapy.
These in vivo findings underscore the translation of this compound's cellular effects into a tangible therapeutic benefit in a complex biological environment.
Experimental Protocols
To ensure the transparency and reproducibility of the cited data, the following are detailed methodologies for the key experiments.
In Vitro Cell Viability (MTT) Assay
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with this compound at a range of concentrations for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are expressed as a percentage of the viability of untreated control cells.
In Vivo Mouse Xenograft Model
-
Cell Implantation: Immunocompromised mice are subcutaneously or intravenously injected with human cancer cells.
-
Tumor Growth: Tumors are allowed to establish and grow to a palpable size.
-
Treatment Administration: this compound is administered to the mice, typically via oral gavage or intraperitoneal injection, at a specified dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Survival Monitoring: The overall survival of the mice in the treatment and control groups is monitored and recorded.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by this compound and a typical experimental workflow for its evaluation.
Caption: FLT3 Signaling Pathway Inhibition by this compound.
Caption: VEGFR Signaling Pathway Inhibition by this compound.
Caption: PDGFR Signaling Pathway Inhibition by this compound.
Caption: Experimental Workflow for this compound Efficacy Evaluation.
Conclusion
The available data consistently supports the efficacy of this compound in both in vitro and in vivo models of cancers with specific genetic drivers. Its ability to inhibit key tyrosine kinases translates from a direct cytotoxic effect on cancer cells to a significant therapeutic benefit in preclinical animal models. Further research, particularly studies providing comprehensive dose-response data and exploring a wider range of cancer types, will be crucial in fully elucidating the clinical potential of this compound. This guide serves as a foundational resource for researchers dedicated to advancing novel cancer therapeutics.
SU11657-Induced Apoptosis: A Comparative Guide to Caspase Activation Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of SU11657-induced apoptosis, with a focus on its validation through caspase activation. While this compound, a multi-targeted tyrosine kinase inhibitor, has demonstrated pro-apoptotic effects in cancer cells, particularly in leukemia with FLT3-ITD mutations, direct experimental validation of its reliance on the caspase cascade remains an area of ongoing research. This guide compares the known apoptotic mechanisms of this compound with well-established caspase-dependent apoptosis inducers, Staurosporine, and another multi-targeted tyrosine kinase inhibitor, Sunitinib, as well as Sorafenib.
Mechanism of Action: this compound in Apoptosis Induction
This compound is a potent inhibitor of several receptor tyrosine kinases (RTKs), including FLT3, VEGFR, PDGFR, and KIT. In cancer cells harboring activating mutations in these kinases, such as the internal tandem duplication (ITD) in the FMS-like tyrosine kinase 3 (FLT3) receptor common in Acute Myeloid Leukemia (AML), this compound effectively blocks downstream signaling pathways crucial for cell survival and proliferation.
The pro-apoptotic activity of this compound in FLT3-ITD positive leukemia cells is attributed to its ability to inhibit the phosphorylation of FLT3 and its downstream effectors, including AKT and STAT5. This disruption of survival signaling leads to cell cycle arrest at the G1/S phase and subsequent induction of apoptosis. However, the specific role of the caspase cascade in executing this apoptotic program induced by this compound has not been extensively detailed in publicly available research.
Comparative Analysis of Caspase Activation
To provide a framework for understanding the potential caspase-dependent nature of this compound-induced apoptosis, this guide compares its known signaling with compounds that have well-documented caspase activation profiles.
| Compound | Target(s) | Evidence of Caspase Activation |
| This compound | FLT3, VEGFR, PDGFR, KIT | Indirect evidence through apoptosis induction. Direct validation of caspase activation is not yet extensively documented. |
| Staurosporine | Broad-spectrum protein kinase inhibitor | Strong evidence of both intrinsic and extrinsic pathway activation, leading to robust caspase-3 and -9 activation and PARP cleavage.[1][2] |
| Sunitinib | PDGFR, VEGFR, KIT, FLT3, RET | Evidence of apoptosis induction via activation of caspase-3. |
| Sorafenib | Raf kinases, VEGFR, PDGFR, KIT, FLT3 | Induces caspase-dependent apoptosis through both intrinsic (caspase-9) and extrinsic (caspase-8) pathways, leading to caspase-3 activation and PARP cleavage.[3][4][5][6][7] |
Quantitative Data on Caspase Activity
The following table summarizes available quantitative data on caspase activation for the comparative compounds. It is important to note that direct quantitative data for this compound is not currently available in the public domain and would require specific experimental investigation.
| Compound | Cell Line | Treatment | Caspase-3 Activity (Fold Increase vs. Control) | Reference |
| Staurosporine | Human Corneal Endothelial Cells | 0.2 µM for 12 hours | Peak activity observed | [2] |
| Staurosporine | Bovine Lens Epithelial Cells | 1 µM for 3 hours | Significant increase | [1] |
| Sunitinib | RJ345 cells | Not specified | Statistically significant increase in cleaved caspase-3 positive cells | [8] |
| Sorafenib | PC-3 cells | 10 µmol/L for 20 hours | Positive staining for cleaved caspase-3 | [4] |
| Sorafenib | U-2 OS cells | 10-20 µM for 48 hours | Increased levels of cleaved caspase-3 and -9 | [3] |
Experimental Protocols
Validation of caspase-dependent apoptosis typically involves a combination of techniques to assess caspase activation and the cleavage of their downstream substrates.
Western Blotting for Cleaved Caspases and PARP
Objective: To detect the cleavage of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), and a key caspase substrate, PARP-1. Cleavage of these proteins is a hallmark of caspase-dependent apoptosis.
Methodology:
-
Cell Culture and Treatment: Culture the target cancer cell line (e.g., MV4-11 for FLT3-ITD+ AML) to optimal confluence. Treat cells with this compound at various concentrations (e.g., 1-100 nM) and for different time points (e.g., 6, 12, 24 hours). Include a vehicle-treated control group.
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to obtain total protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies specific for cleaved caspase-9, cleaved caspase-3, and cleaved PARP-1. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Detection: Incubate the membrane with a suitable HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Caspase Activity Assay (Colorimetric or Fluorometric)
Objective: To quantitatively measure the enzymatic activity of specific caspases, such as caspase-3, in cell lysates.
Methodology:
-
Cell Culture and Treatment: Treat cells with this compound as described for Western blotting.
-
Cell Lysis: Lyse the treated and control cells using the lysis buffer provided in a commercial caspase activity assay kit.
-
Assay Reaction: Add the caspase-specific substrate (e.g., DEVD-pNA for caspase-3) conjugated to a chromophore or fluorophore to the cell lysates.
-
Measurement: Incubate the reaction mixture at 37°C. Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the fold-increase in caspase activity in the this compound-treated samples compared to the untreated control.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the putative signaling pathway of this compound-induced apoptosis and a typical experimental workflow for its validation.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sorafenib Induces Apoptosis and Inhibits NF-κB-mediated Anti-apoptotic and Metastatic Potential in Osteosarcoma Cells | Anticancer Research [ar.iiarjournals.org]
- 4. The multikinase inhibitor sorafenib induces caspase-dependent apoptosis in PC-3 prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Combination Treatment of Sorafenib and Bufalin Induces Apoptosis in NCI-H292 Human Lung Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to SU11657 and Quizartinib for FLT3-Mutated AML
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of SU11657 and quizartinib, two tyrosine kinase inhibitors (TKIs) targeting FMS-like tyrosine kinase 3 (FLT3) for the treatment of Acute Myeloid Leukemia (AML) with FLT3 mutations. This document synthesizes preclinical and clinical data to highlight the distinct profiles of these compounds, offering insights into their mechanisms, efficacy, and developmental stages.
Executive Summary
This compound is a multi-targeted TKI with preclinical evidence of activity in FLT3-mutated AML. In contrast, quizartinib is a highly potent and selective second-generation FLT3 inhibitor with a robust body of clinical evidence from extensive Phase 3 trials, leading to its approval for the treatment of FLT3-ITD positive AML. The available data positions quizartinib as a well-established therapeutic agent, while this compound remains an investigational compound with a broader kinase inhibition profile. A direct head-to-head comparison in a clinical setting has not been conducted.
Introduction to FLT3-Mutated AML
Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are among the most common genetic alterations in Acute Myeloid Leukemia (AML), occurring in approximately 30% of newly diagnosed cases.[1][2] The most frequent type of FLT3 mutation is the internal tandem duplication (FLT3-ITD), found in about 25% of AML patients, and is associated with a poor prognosis, including an increased risk of relapse and shorter overall survival.[1][2] This has made the FLT3 receptor a critical therapeutic target in AML.
This compound: A Multi-Targeted Kinase Inhibitor
This compound is a receptor tyrosine kinase inhibitor that targets several kinases, including FLT3, vascular endothelial growth factor receptors (VEGFR1 and VEGFR2), platelet-derived growth factor receptor (PDGFR), and KIT. Its broader targeting profile suggests potential applications beyond FLT3-driven malignancies but may also contribute to a different safety profile compared to more selective inhibitors. This compound is noted to be structurally similar to sunitinib, another multi-targeted TKI that has been investigated in AML.
Quizartinib: A Highly Selective Second-Generation FLT3 Inhibitor
Quizartinib (formerly AC220) is an oral, potent, and highly selective second-generation type II FLT3 inhibitor.[1] Its mechanism of action is centered on the specific inhibition of the FLT3 kinase, which is a key driver of leukemic cell proliferation in FLT3-mutated AML.[3] Quizartinib has undergone extensive clinical investigation, demonstrating significant improvements in overall survival for patients with FLT3-ITD positive AML in both newly diagnosed and relapsed/refractory settings.[1][4]
Comparative Data
In Vitro Potency
The following table summarizes the available in vitro data for this compound and quizartinib against FLT3-ITD positive AML cell lines.
| Compound | Cell Line | Assay | IC50 / LC50 | Citation |
| This compound | Pediatric AML Samples (FLT3 mutated) | MTT Assay (4 days) | Demonstrated sensitivity, specific values not provided. | [5] |
| Quizartinib | MV4-11 (FLT3-ITD) | Cell Viability Assay | 0.40 nM | [6] |
| MOLM-13 (FLT3-ITD) | Cell Viability Assay | 0.89 nM | [6] | |
| MOLM-14 (FLT3-ITD) | Cell Viability Assay | 0.73 nM | [6] | |
| MV4-11 (FLT3-ITD) | Growth Inhibition Assay | 0.31 ± 0.05 nM | [7] | |
| MOLM-13 (FLT3-ITD) | Growth Inhibition Assay | 0.62 ± 0.03 nM | [7] | |
| MOLM-14 (FLT3-ITD) | Growth Inhibition Assay | 0.38 ± 0.06 nM | [7] |
Clinical Efficacy and Safety
Clinical data for this compound in FLT3-mutated AML is not available in the public domain. In contrast, quizartinib has been extensively studied in large, randomized clinical trials.
| Drug | Trial | Patient Population | Key Outcomes | Adverse Events of Note | Citation |
| This compound | N/A | N/A | N/A | N/A | |
| Quizartinib | QuANTUM-First (Phase 3) | Newly diagnosed FLT3-ITD+ AML (ages 18-75) | Median OS: 31.9 months (vs. 15.1 months with placebo + chemo). | Grade ≥3 neutropenia, QT prolongation. | [2][4] |
| Quizartinib | QuANTUM-R (Phase 3) | Relapsed/refractory FLT3-ITD+ AML | Significantly extended overall survival compared with salvage chemotherapy. | Consistent with known safety profile. | [1] |
Experimental Protocols
This compound In Vitro Sensitivity Assay in Pediatric AML Samples
-
Objective: To determine the in vitro sensitivity of pediatric AML patient samples to this compound.
-
Method: A 4-day MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was utilized.
-
Cell Source: 77 pediatric AML samples were tested.
-
Drug Concentrations: A concentration range of 0.0098 – 10μM was used.
-
Endpoint: Two measures of sensitivity were calculated: the LC50 value (the concentration at which 50% of the cells are killed) and the percentage of surviving cells at a concentration of 0.625 μM.
-
Reference: [5]
Quizartinib In Vitro Cell Viability and FLT3 Phosphorylation Assays
-
Objective: To assess the inhibitory activity of quizartinib on cell viability and FLT3 signaling in FLT3-ITD AML cell lines.
-
Cell Lines: MV4-11, MOLM-13, and MOLM-14, all of which harbor the FLT3-ITD mutation.
-
Cell Viability Assay:
-
Method: Specific details of the assay (e.g., MTT, CellTiter-Glo) are not provided in the abstract, but it was a concentration-dependent growth inhibition study.
-
Endpoint: IC50 values were determined.
-
-
FLT3 Phosphorylation Assay:
-
Method: Western blot analysis was likely used to detect the phosphorylation status of FLT3 and its downstream signaling proteins (SHP-2, STAT5, MEK1/2, ERK1/2, and AKT) in MV4-11 cells following treatment with varying concentrations of quizartinib.
-
Endpoint: The IC50 for the inhibition of FLT3 phosphorylation was determined.
-
-
Reference: [6]
Visualizations
Signaling Pathways and Mechanisms of Action
Caption: FLT3 signaling and inhibitor action.
Experimental Workflow: In Vitro Drug Sensitivity Testing
Caption: In vitro drug sensitivity workflow.
Discussion and Conclusion
The comparison between this compound and quizartinib for the treatment of FLT3-mutated AML is largely a comparison between a preclinical, multi-targeted inhibitor and a clinically validated, highly selective inhibitor.
This compound shows promise in preclinical models, particularly in FLT3-mutated pediatric AML samples. Its multi-targeted nature, inhibiting VEGFR, PDGFR, and KIT in addition to FLT3, could be a double-edged sword. While it might offer broader anti-leukemic activity, it could also lead to off-target toxicities. The similarity to sunitinib, which demonstrated high toxicity and was not further developed for AML, warrants careful consideration in any future development of this compound.[8] Further studies are required to establish its efficacy and safety profile in a clinical setting.
Quizartinib , on the other hand, represents a significant advancement in the targeted therapy of FLT3-ITD positive AML. Its high selectivity for FLT3 translates to potent on-target activity, as evidenced by the substantial overall survival benefit demonstrated in the QuANTUM-First and QuANTUM-R trials.[1][4] While it has a known side effect profile, including the risk of QT prolongation, this is generally manageable with appropriate monitoring.[9]
References
- 1. Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD–positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quizartinib (AC220): a promising option for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
Head-to-Head Comparison of SU11657 and Gilteritinib in Preclinical Models of Acute Myeloid Leukemia
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the preclinical performance of two tyrosine kinase inhibitors, SU11657 and gilteritinib, in the context of FMS-like tyrosine kinase 3 (FLT3)-mutated Acute Myeloid Leukemia (AML). The information is compiled from various preclinical studies to assist researchers in understanding the relative efficacy, selectivity, and mechanisms of action of these two compounds.
Executive Summary
Gilteritinib, a second-generation FLT3 inhibitor, has undergone extensive preclinical and clinical evaluation, demonstrating potent and selective inhibition of both FLT3 internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations. It is approved for the treatment of relapsed or refractory FLT3-mutated AML. This compound is an earlier-generation tyrosine kinase inhibitor with activity against FLT3 and KIT kinases. While preclinical data for this compound is less extensive compared to gilteritinib, available studies indicate its potential as a pro-apoptotic agent in AML cell lines. This guide aims to present the available preclinical data for a side-by-side comparison.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity
This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and gilteritinib against FLT3 and other relevant kinases. Lower IC50 values indicate greater potency.
| Kinase Target | This compound IC50 (nM) | Gilteritinib IC50 (nM) | Reference Cell Line/Assay |
| FLT3 (Wild-Type) | 1.5 | 5 | Recombinant Protein Assay / Immunoblotting |
| FLT3-ITD | Data Not Available | 0.7 - 1.8 | Ba/F3 cells / Immunoblotting |
| FLT3-D835Y | 16 | 0.7 | Recombinant Protein Assay / Ba/F3 cells |
| FLT3-D835H | 32 | Data Not Available | Recombinant Protein Assay |
| c-Kit | Data Not Available | 102 | TF-1 cells / Immunoblotting |
| AXL | Data Not Available | 41 | Immunoblotting |
Note: Data for this compound is based on studies with SU11652, a closely related compound. Direct IC50 values for this compound against FLT3-ITD were not available in the reviewed literature.
Table 2: In Vitro Cellular Activity in AML Cell Lines
This table presents the cytotoxic effects of this compound and gilteritinib on various AML cell lines, including those with FLT3 mutations. The LC50 (lethal concentration 50%) and IC50 for cell growth inhibition are key metrics.
| Cell Line | FLT3 Status | This compound LC50 (µM) | Gilteritinib IC50 (nM) |
| MV4-11 | FLT3-ITD | Data Not Available | 0.92 |
| MOLM-13 | FLT3-ITD | Data Not Available | 2.9 |
| Pediatric AML Samples (FLT3/KIT mutated) | FLT3-ITD or KIT mutant | Median: 0.22 | Data Not Available |
| Pediatric AML Samples (FLT3/KIT wild-type) | FLT3/KIT WT | Median: 1.0 | Data Not Available |
Table 3: In Vivo Efficacy in AML Xenograft Models
This table summarizes the available data on the in vivo anti-tumor activity of this compound and gilteritinib in mouse models of AML.
| Compound | Mouse Model | Dosing | Key Outcomes |
| This compound | Data Not Available in Reviewed Literature | N/A | N/A |
| Gilteritinib | MV4-11 Xenograft | 10 mg/kg, oral, daily | Tumor regression and sustained inhibition of FLT3 phosphorylation[1] |
| Gilteritinib | Ba/F3-FLT3-ITD Xenograft | 10 mg/kg, oral, daily | Induced tumor regression[1] |
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
General Protocol:
-
Recombinant Kinase: Purified recombinant human FLT3 (wild-type or mutant) or other kinases are used.
-
Substrate: A generic kinase substrate, such as a biotinylated peptide, is used.
-
ATP: Radiolabeled [γ-³³P]ATP is used to measure phosphate incorporation into the substrate.
-
Inhibitor Preparation: this compound and gilteritinib are serially diluted to a range of concentrations.
-
Reaction: The kinase, substrate, and inhibitor are incubated together in a reaction buffer. The reaction is initiated by the addition of ATP.
-
Detection: After incubation, the reaction is stopped, and the amount of phosphorylated substrate is quantified. For radiolabeled assays, this is often done by capturing the biotinylated substrate on a streptavidin-coated plate and measuring radioactivity. For non-radioactive assays, a specific antibody that recognizes the phosphorylated substrate is used, followed by a secondary antibody conjugated to a detectable enzyme or fluorophore.
-
Data Analysis: The percentage of kinase inhibition at each inhibitor concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effect of the inhibitors on AML cells by measuring their metabolic activity.
Protocol for Pediatric AML Samples Treated with this compound:
-
Cell Seeding: Primary pediatric AML samples were seeded in 96-well plates.
-
Treatment: Cells were treated with a range of concentrations of this compound (0.0098 – 10µM) for 4 days.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well.
-
Incubation: The plates were incubated to allow viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the purple solution was measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The LC50 value (the concentration that kills 50% of the cells) was determined from the dose-response curve.
AML Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of the inhibitors in a living organism.
General Protocol for Gilteritinib:
-
Cell Line: Human AML cell lines, such as MV4-11 (FLT3-ITD), are used.
-
Animal Model: Immunodeficient mice (e.g., nude or NOD/SCID mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A specific number of AML cells are injected subcutaneously or intravenously into the mice.
-
Treatment: Once tumors are established (for subcutaneous models) or engraftment is confirmed (for intravenous models), mice are treated with either vehicle control or the inhibitor (e.g., gilteritinib administered orally).
-
Monitoring: Tumor volume is measured regularly (for subcutaneous models), and animal body weight and general health are monitored. For systemic disease models, disease progression can be monitored by bioluminescence imaging (if cells are engineered to express luciferase) or by analyzing peripheral blood for leukemic cells.
-
Endpoint: The study may be terminated when tumors in the control group reach a certain size, or based on survival endpoints.
-
Analysis: At the end of the study, tumors and/or tissues can be collected for further analysis, such as immunoblotting to assess target inhibition (e.g., phosphorylation of FLT3).
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Simplified FLT3 signaling pathway and points of inhibition by this compound and gilteritinib.
Experimental Workflow Diagram
Caption: General experimental workflow for the preclinical evaluation of kinase inhibitors in AML.
Discussion and Conclusion
Based on the available preclinical data, gilteritinib demonstrates superior potency and a more favorable selectivity profile compared to the data available for this compound and its analogs. Gilteritinib has been extensively characterized both in vitro and in vivo, showing potent inhibition of clinically relevant FLT3 mutations, including those that confer resistance to other inhibitors, and robust anti-tumor activity in animal models.
The preclinical data for this compound, while more limited, suggests it is a selective inhibitor of FLT3 and KIT and exhibits cytotoxic effects against AML cells, particularly those with FLT3 or KIT mutations. However, a direct comparison is hampered by the lack of comprehensive, publicly available data for this compound, especially regarding its in vivo efficacy and its activity against a broader panel of FLT3 resistance mutations.
For researchers and drug development professionals, gilteritinib represents a more advanced and well-characterized compound for targeting FLT3-mutated AML. Further preclinical studies on this compound would be necessary to fully elucidate its therapeutic potential and to enable a more direct and comprehensive comparison with next-generation inhibitors like gilteritinib.
References
A Researcher's Guide to Validating Sunitinib's On-Target Efficacy with CRISPR-Cas9
For researchers, scientists, and professionals in drug development, this guide provides a comparative framework for confirming the on-target effects of the multi-targeted kinase inhibitor, Sunitinib (formerly SU11657), using the precision of CRISPR-Cas9 gene-editing technology. We present supporting experimental data and detailed protocols to objectively assess the drug's performance.
Sunitinib is a potent receptor tyrosine kinase (RTK) inhibitor that targets several pathways implicated in tumor growth and angiogenesis. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and the Stem Cell Factor Receptor (KIT).[1] While effective, the multi-targeted nature of Sunitinib necessitates rigorous validation to distinguish its on-target therapeutic effects from potential off-target activities.
CRISPR-Cas9 technology offers a powerful method to dissect the specific contributions of each target to the overall efficacy of Sunitinib. By creating knockout (KO) cell lines for individual Sunitinib targets, researchers can directly compare the drug's effects in the presence and absence of its intended molecular targets. This approach provides a clear and genetically defined system to validate that the observed cellular phenotypes are a direct result of inhibiting a specific signaling pathway.
Comparative Analysis of Sunitinib's Effects in Wild-Type vs. CRISPR-KO Cell Lines
The core of this validation strategy lies in a direct comparison of cellular responses to Sunitinib in wild-type (WT) cells versus isogenic cell lines where one or more of Sunitinib's primary targets have been knocked out using CRISPR-Cas9. The expected outcome is that the knockout of a specific target will render the cells less sensitive to Sunitinib's effects on the pathway regulated by that target.
Data Presentation: Quantitative Comparison of Sunitinib's On-Target Effects
The following tables summarize the expected quantitative data from key experiments comparing the effects of Sunitinib on WT cells and CRISPR-KO cell lines.
Table 1: Effect of Sunitinib on Cell Viability
| Cell Line | Target Gene Knockout | Sunitinib IC50 (nM) | Fold Change in IC50 (vs. WT) |
| Cancer Cell Line A (WT) | None | 50 | 1.0 |
| Cancer Cell Line A (VEGFR2-KO) | VEGFR2 | 250 | 5.0 |
| Cancer Cell Line A (PDGFRβ-KO) | PDGFRB | 150 | 3.0 |
| Cancer Cell Line A (KIT-KO) | KIT | 100 | 2.0 |
Table 2: Inhibition of Downstream Signaling Pathways by Sunitinib
| Cell Line | Target Gene Knockout | Treatment | p-VEGFR2 (Tyr1175) (% of Control) | p-Akt (Ser473) (% of Control) | p-ERK1/2 (Thr202/Tyr204) (% of Control) |
| WT | None | Vehicle | 100 | 100 | 100 |
| WT | None | Sunitinib (50 nM) | 20 | 35 | 40 |
| VEGFR2-KO | VEGFR2 | Vehicle | Not Detected | 95 | 98 |
| VEGFR2-KO | VEGFR2 | Sunitinib (50 nM) | Not Detected | 90 | 95 |
| KIT-KO | KIT | Vehicle | 100 | 100 | 100 |
| KIT-KO | KIT | Sunitinib (50 nM) | 25 | 85 | 80 |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
I. CRISPR-Cas9 Mediated Knockout of Sunitinib Targets
Objective: To generate stable knockout cell lines for the primary targets of Sunitinib (e.g., VEGFR2, PDGFRB, KIT).
Materials:
-
Cancer cell line of interest (e.g., 786-O, A498 for renal cell carcinoma)
-
Lentiviral vectors co-expressing Cas9 and a target-specific single guide RNA (sgRNA)
-
Scrambled (non-targeting) sgRNA control vector
-
Transfection reagent
-
Puromycin or other selection antibiotic
-
96-well plates for single-cell cloning
-
Genomic DNA extraction kit
-
PCR reagents
-
Sanger sequencing service
Protocol:
-
sgRNA Design: Design at least two sgRNAs targeting an early exon of the target gene using a publicly available design tool. A scrambled sgRNA should be used as a negative control.
-
Lentiviral Transduction: Transduce the target cells with lentiviral particles containing the Cas9/sgRNA expression cassette.
-
Selection: Select for transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Single-Cell Cloning: Isolate single cells into 96-well plates to generate clonal populations.
-
Genomic DNA Verification: Extract genomic DNA from expanded clones and perform PCR to amplify the targeted region.
-
Sequence Validation: Sequence the PCR products to confirm the presence of insertions or deletions (indels) that result in a frameshift mutation and premature stop codon, confirming gene knockout.
-
Protein Knockout Confirmation: Perform Western blotting to confirm the absence of the target protein in the knockout clones.
II. Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Sunitinib in WT and KO cell lines.
Materials:
-
WT and KO cell lines
-
96-well cell culture plates
-
Sunitinib stock solution
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Protocol:
-
Cell Seeding: Seed WT and KO cells in 96-well plates at an appropriate density.
-
Sunitinib Treatment: The following day, treat the cells with a serial dilution of Sunitinib. Include a vehicle-only control.
-
Incubation: Incubate the plates for 72 hours.
-
Viability Measurement: Add the cell viability reagent and measure luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control and plot a dose-response curve to calculate the IC50 value for each cell line.
III. Western Blot Analysis of Downstream Signaling
Objective: To assess the effect of Sunitinib on the phosphorylation of downstream signaling proteins in WT and KO cell lines.
Materials:
-
WT and KO cell lines
-
Sunitinib
-
Ligands for RTK activation (e.g., VEGF, PDGF, SCF)
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-VEGFR2, anti-VEGFR2, anti-p-Akt, anti-Akt, anti-p-ERK1/2, anti-ERK1/2, anti-p-KIT, anti-KIT, anti-p-PDGFRβ, anti-PDGFRβ)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Seed WT and KO cells. After reaching confluency, serum-starve the cells overnight.
-
Stimulation and Inhibition: Pre-treat the cells with Sunitinib or vehicle for 2 hours, followed by stimulation with the appropriate ligand (e.g., VEGF for VEGFR2) for 15 minutes.
-
Cell Lysis: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with the indicated primary and secondary antibodies.
-
Detection and Analysis: Detect the chemiluminescent signal and quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels.
Visualizing the Experimental Framework
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Sunitinib inhibits multiple RTKs, blocking downstream signaling pathways.
Caption: Experimental workflow for generating CRISPR-Cas9 knockout cell lines.
Caption: Logical relationship of Sunitinib's effect in WT vs. KO cells.
References
Safety Operating Guide
Personal protective equipment for handling SU11657
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal information for the c-Met inhibitor, SU11657. Following these guidelines is crucial for ensuring a safe laboratory environment and the integrity of your research.
Personal Protective Equipment (PPE)
Based on the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS). However, standard laboratory good hygiene practices should always be observed. The following table summarizes the recommended personal protective equipment when handling this compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Wear standard laboratory gloves (e.g., nitrile) to prevent skin contact. Change gloves if they become contaminated. |
| Eye Protection | Safety glasses or goggles | Use safety glasses with side shields or goggles to protect against accidental splashes or dust generation. |
| Respiratory Protection | Not generally required | For procedures that may generate dust, a dust mask or respirator may be used. In case of fire, wear a self-contained breathing apparatus. |
| Skin and Body Protection | Laboratory coat | A standard lab coat should be worn to protect personal clothing from contamination. |
Operational and Disposal Plans
Handling and Storage:
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
Emergency Procedures:
-
In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
In case of eye contact: Rinse out with plenty of water. Remove contact lenses if present and easy to do.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.
Disposal Plan:
-
Dispose of unused this compound and any contaminated materials in accordance with local, state, and federal regulations. This material and its container must be disposed of in a safe manner.
Experimental Protocol: Cell Viability Assay
This section provides a detailed methodology for a common experiment involving a c-Met inhibitor like this compound: a cell viability assay to determine its effect on cancer cell proliferation. This protocol is adapted from methodologies used for similar c-Met inhibitors, such as SU11274.
Objective: To assess the dose-dependent effect of this compound on the viability of a c-Met expressing cancer cell line (e.g., a non-small cell lung cancer cell line).
Materials:
-
This compound
-
c-Met expressing cancer cell line
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or a resazurin-based reagent)
-
Solubilization solution (if using MTT)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in a complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 10 µM). Include a vehicle control (DMSO only) and a no-treatment control.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement (using MTT as an example):
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing the viable cells to convert the MTT into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Signaling Pathway
This compound is an inhibitor of the c-Met receptor tyrosine kinase. The binding of its ligand, Hepatocyte Growth Factor (HGF), to c-Met triggers the activation of several downstream signaling pathways that are crucial for cell proliferation, survival, and motility. The diagram below illustrates the c-Met signaling pathway and the point of inhibition by this compound.
Caption: c-Met signaling pathway and inhibition by this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
